molecular formula C17H18N2O5S B588190 Piretanide-d4 CAS No. 1246816-90-9

Piretanide-d4

Cat. No.: B588190
CAS No.: 1246816-90-9
M. Wt: 366.4 g/mol
InChI Key: UJEWTUDSLQGTOA-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piretanide-d4 (Major) is a deuterium-labeled stable isotope of Piretanide, a high-ceiling, loop-active diuretic structurally related to bumetanide and furosemide . This compound, with molecular formula C 17 H 14 D 4 N 2 O 5 S and a molecular weight of 366.42 g/mol, serves as an internal standard for the quantitative analysis of Piretanide in biological matrices using techniques like LC-MS, ensuring accuracy and reliability in pharmacokinetic and metabolic studies . The primary mechanism of action of the parent compound, Piretanide, involves the potent and selective inhibition of the Na + -K + -2Cl - cotransporter in the thick ascending limb of the loop of Henle within the kidney . By blocking this transporter, it prevents the reabsorption of sodium, potassium, and chloride ions, leading to an osmotic diuresis that significantly increases the excretion of water and electrolytes . This action makes Piretanide a valuable agent for researching conditions like congestive heart failure, hypertension, and edematous states associated with renal or hepatic diseases . Compared to other diuretics, studies have indicated that Piretanide may exhibit a more favorable sodium-to-potassium excretion ratio, which is a key area of investigative interest . This compound (Major) is presented as a pale yellow solid and should be stored at 2-8°C in a refrigerator . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWTUDSLQGTOA-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(N1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858322
Record name 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-90-9
Record name 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Piretanide-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide-d4 is the deuterated analog of Piretanide, a potent loop diuretic. In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioanalytical studies, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its primary application in research, and detailed methodologies for its use.

Piretanide itself is a sulfamoylbenzoic acid derivative that exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys[1]. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. It is clinically used in the management of hypertension and edema associated with cardiac, hepatic, or renal failure[1].

The primary and most critical use of this compound in a research setting is as an internal standard for the quantitative analysis of Piretanide in biological matrices such as plasma and urine. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Piretanide and its deuterated form is fundamental for method development.

PropertyPiretanideThis compound
IUPAC Name 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid
Chemical Formula C₁₇H₁₈N₂O₅SC₁₇H₁₄D₄N₂O₅S
Molecular Weight 362.4 g/mol 366.4 g/mol
CAS Number 55837-27-91246816-90-9

Primary Use in Research: Internal Standard in Bioanalysis

The structural similarity and mass difference between Piretanide and this compound make the latter an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Advantages of using this compound as an internal standard:

  • Compensates for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since this compound has nearly identical physicochemical properties to Piretanide, it experiences similar matrix effects, allowing for accurate correction.

  • Corrects for Variability in Sample Preparation: During extraction, evaporation, and reconstitution steps, some sample loss is inevitable. This compound is added at the beginning of the sample preparation process and experiences the same degree of loss as the unlabeled drug, ensuring that the final analyte/internal standard ratio remains constant.

  • Accounts for Instrumental Variations: Fluctuations in injection volume and instrument response are corrected for by normalizing the analyte signal to the internal standard signal.

Experimental Protocols

While a specific, publicly available, validated LC-MS/MS method for Piretanide explicitly using this compound as an internal standard is not detailed in the search results, a representative protocol can be constructed based on established methods for similar analytes and general principles of bioanalytical method validation. The following is a detailed, representative methodology.

Representative Bioanalytical Method for the Quantification of Piretanide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual primary stock solutions of Piretanide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Piretanide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the Piretanide working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions (Representative)

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4. Mass Spectrometry Conditions (Representative)

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical) Piretanide: [M+H]⁺ or [M-H]⁻ → fragment ionthis compound: [M+H]⁺ or [M-H]⁻ → fragment ion
Ion Source Temperature 500°C
IonSpray Voltage 5500 V (Positive Mode) or -4500 V (Negative Mode)
Collision Gas Nitrogen

Note: The specific MRM transitions, declustering potential, collision energy, and other MS parameters must be optimized for Piretanide and this compound by direct infusion of the standard solutions into the mass spectrometer.

Data Presentation: Pharmacokinetic Parameters of Piretanide

The following table summarizes pharmacokinetic parameters of Piretanide from studies in humans. While these studies did not explicitly state the use of this compound, the data is representative of what would be obtained using a validated LC-MS/MS method with a deuterated internal standard.

ParameterHealthy VolunteersPatients with Renal InsufficiencyReference
Bioavailability (Oral) ~92%-[2]
Peak Plasma Concentration (Cmax) 510-880 ng/mL (after 18 mg oral dose)-[1]
Time to Peak (Tmax) 1-2 hours-[1]
Elimination Half-life (t½) 1.2 - 4.1 hours-[1]
Volume of Distribution (Vd) 0.30 - 0.74 L/kg-[1]
Total Plasma Clearance 122.8 - 184.0 mL/min-[1]
Renal Clearance ~50% of total clearance1.5 - 5.2 mL/min[1][2]

Mandatory Visualizations

Signaling Pathway of Piretanide

Piretanide, as a loop diuretic, acts by inhibiting the Na-K-2Cl symporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.

Piretanide_Mechanism cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Blood / Interstitium NKCC2 Na-K-2Cl Symporter (NKCC2) Apical Membrane NaK_ATPase Na+/K+-ATPase Basolateral Membrane NKCC2->NaK_ATPase Na+ ROMK ROMK K+ Channel Apical Membrane NKCC2->ROMK K+ Cl_Channel Cl- Channel Basolateral Membrane NKCC2->Cl_Channel Cl- Na_interstitium Na+ NaK_ATPase->Na_interstitium 3Na+ K_lumen K+ ROMK->K_lumen K+ recycling Cl_interstitium Cl- Cl_Channel->Cl_interstitium Na_lumen Na+ Na_lumen->NKCC2:f0 K_lumen->NKCC2:f0 Cl_lumen 2Cl- Cl_lumen->NKCC2:f0 K_interstitium K+ K_interstitium->NaK_ATPase 2K+ Piretanide Piretanide Piretanide->NKCC2:f0 Inhibition

Mechanism of action of Piretanide.
Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Piretanide in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Sample Plasma Sample (Std, QC, Unknown) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Prepared Sample Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Area Integration Detection->Integration Raw Data Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Piretanide Concentration Calibration->Quantification Report Report Results Quantification->Report

Bioanalytical workflow for Piretanide.

Conclusion

This compound is a vital tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of accurate and reliable data, which is paramount for the successful development and regulatory approval of pharmaceutical products. The methodologies and data presented in this guide provide a comprehensive resource for scientists and professionals working with Piretanide and other related compounds.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic used in the treatment of edema and hypertension.[1][2] Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), is a critical tool in drug development.[3][4] Deuterated compounds like Piretanide-d4 are invaluable for pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays, offering a distinct mass signature for precise quantification.[5]

This guide details a proposed synthetic route for this compound, focusing on the introduction of deuterium into the pyrrolidine moiety of the molecule. This strategic placement is anticipated to influence the metabolic profile of the drug, as the pyrrolidine ring can be a site of metabolic activity.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated pyrrolidine precursor followed by its coupling with a suitably functionalized phenoxy-sulfamoylbenzoic acid backbone.

Synthesis_Pathway A Succinimide I1 Pyrrolidine-d4 A->I1 Reduction B Lithium Aluminum Deuteride (LiAlD4) C 4-Chlorobenzoic Acid I2 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid C->I2 Chlorosulfonation & Nitration D Chlorosulfonic Acid E Ammonia I3 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid F Phenol I4 4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid G Pyrrolidine-d4 P This compound I2->I3 Ammonolysis I3->I4 Nucleophilic Aromatic Substitution I5 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid I4->I5 Reduction I5->P Nucleophilic Aromatic Substitution

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Pyrrolidine-d4 (Precursor)

A common method for the synthesis of deuterated pyrrolidine involves the reduction of succinimide with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

Materials:

  • Succinimide

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of succinimide in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • The flask is cooled in a dry ice/acetone bath.

  • A solution of LiAlD₄ in anhydrous diethyl ether is added dropwise to the succinimide solution under a nitrogen atmosphere with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The ethereal solution is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation to yield crude pyrrolidine-d4. Further purification can be achieved by fractional distillation.

Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (Backbone)

This multi-step synthesis starts from 4-chlorobenzoic acid.

Step 1: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

  • 4-Chlorobenzoic acid is treated with an excess of chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.

  • The resulting product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

  • The chlorosulfonyl group is then converted to a sulfamoyl group by reaction with aqueous ammonia, affording 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Step 2: Synthesis of 4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid

  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid is subjected to a nucleophilic aromatic substitution reaction with phenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

  • The reaction mixture is heated to facilitate the displacement of the chlorine atom by the phenoxy group.

Step 3: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

  • The nitro group of 4-phenoxy-3-nitro-5-sulfamoylbenzoic acid is reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a reducing agent such as iron powder in acidic medium.

Synthesis of this compound

The final step involves the coupling of the deuterated pyrrolidine with the prepared benzoic acid backbone. A plausible method is a nucleophilic aromatic substitution reaction where the amino group of the backbone is first converted to a better leaving group. A more direct approach, however, involves the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with a precursor to the pyrrolidine ring, though for incorporating a pre-synthesized deuterated pyrrolidine, a direct substitution on a halogenated precursor is more straightforward.

Procedure (via Nucleophilic Aromatic Substitution):

  • Starting from 3-chloro-4-phenoxy-5-sulfamoylbenzoic acid (which can be synthesized from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid via a Sandmeyer reaction), a mixture of this chloro-derivative and an excess of pyrrolidine-d4 is heated in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • The reaction may be facilitated by the presence of a base like potassium carbonate to neutralize the HCl generated.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. These values are based on typical yields and purities reported in the literature for similar transformations.

Table 1: Synthesis of Pyrrolidine-d4

ParameterExpected Value
Yield 60-80%
Purity (GC-MS) >98%
Isotopic Enrichment (¹H NMR, MS) >98%

Table 2: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

Reaction StepStarting MaterialProductExpected Yield
Chlorosulfonation & Nitration 4-Chlorobenzoic Acid4-Chloro-3-nitro-5-sulfamoylbenzoic Acid70-85%
Phenoxylation 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid75-90%
Reduction 4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid85-95%

Table 3: Final Synthesis of this compound

ParameterExpected Value
Yield 50-70%
Purity (HPLC) >99%
Isotopic Purity (MS) >98%

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

Workflow A Synthesis of Pyrrolidine-d4 C Coupling Reaction A->C B Synthesis of Benzoic Acid Backbone B->C D Purification C->D E Analysis and Characterization (NMR, MS, HPLC) D->E F Final Product: this compound E->F

Caption: Overall workflow for this compound synthesis.

Conclusion

This technical guide outlines a detailed and feasible synthetic route for this compound. The proposed pathway leverages established chemical reactions and provides a framework for the preparation of this important isotopically labeled compound for research and development purposes. The successful synthesis and characterization of this compound will enable more precise and accurate bioanalytical studies, contributing to a better understanding of the pharmacokinetics and metabolism of Piretanide. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

Decoding the Piretanide-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Piretanide-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the accuracy and reliability of quantitative bioanalytical studies. This guide offers an in-depth explanation of the data and methodologies typically presented in a this compound CoA.

Compound Identification and Characterization

The initial section of a CoA confirms the fundamental properties of the material. This data is crucial for verifying that the supplied compound is indeed this compound and for use in various laboratory information management systems.

ParameterTypical SpecificationDescription
Compound Name This compoundThe common chemical name with the deuterium label indicated.
Catalogue Number e.g., PA STI 074090A unique identifier assigned by the supplier for tracking purposes.[1]
CAS Number 1246816-90-9The unique Chemical Abstracts Service registry number for this specific deuterated compound.[1]
Molecular Formula C₁₇H₁₄D₄N₂O₅SDenotes the elemental composition, explicitly indicating the four deuterium atoms.[1]
Molecular Weight 366.42 g/mol The mass of one mole of the deuterated compound, calculated based on the specific isotopic composition.[1]
Appearance White to Off-White SolidA qualitative description of the physical state and color of the material.
Solubility Soluble in DMSO, MethanolInformation on suitable solvents for preparing stock and working solutions.

Purity and Impurity Profile

The assessment of purity is a cornerstone of the CoA. It ensures that the internal standard is free from contaminants that could interfere with the analytical assay. Various analytical techniques are employed to provide a comprehensive purity profile.

AnalysisMethodTypical SpecificationPurpose
Purity (by HPLC) HPLC-UV≥98%To quantify the percentage of the main compound relative to detectable impurities.
Isotopic Purity Mass Spectrometry≥99% Deuterium IncorporationTo confirm the level of deuterium incorporation and the absence of significant amounts of the unlabeled parent compound.
Residual Solvents GC-HSConforms to ICH Q3CTo quantify any remaining solvents from the synthesis and purification processes.
Water Content Karl Fischer Titration≤0.5%To determine the amount of water present in the material, which is important for accurate weighing.
Related Impurities HPLC or LC-MSIndividual Impurity: ≤0.5%Total Impurities: ≤2.0%To identify and quantify any impurities that are structurally related to Piretanide.[2][3]

Identity Confirmation

Confirmation of the chemical structure is essential. A combination of spectroscopic techniques provides unambiguous identification of this compound.

AnalysisMethodResultPurpose
¹H NMR Proton Nuclear Magnetic Resonance SpectroscopyConforms to StructureTo confirm the overall structure of the molecule and the positions of the deuterium labels by observing the absence of specific proton signals.
Mass Spectrum Mass Spectrometry (e.g., ESI-MS)Conforms to Molecular WeightTo confirm the molecular weight of the compound and provide evidence of the deuterium incorporation.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any potential impurities based on their differential interactions with a stationary phase.

A typical HPLC method for Piretanide analysis involves a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[4][5] Detection is commonly performed using a UV detector at a wavelength where Piretanide exhibits strong absorbance.[4]

HPLC_Workflow cluster_preparation Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject column C18 Column inject->column mobile_phase Mobile Phase (e.g., Acetonitrile/Water) pump HPLC Pump mobile_phase->pump pump->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (%) integration->purity

HPLC Purity Analysis Workflow.
Mass Spectrometry for Identity and Isotopic Purity

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves two critical purposes: confirming the molecular weight and determining the isotopic purity. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_system Mass Spectrometer cluster_data_output Data Output sample This compound Solution infusion Direct Infusion or LC Inlet sample->infusion ion_source Ion Source (e.g., ESI) infusion->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum detector->mass_spectrum mw_confirmation Confirm Molecular Weight mass_spectrum->mw_confirmation isotopic_distribution Analyze Isotopic Distribution mass_spectrum->isotopic_distribution

Mass Spectrometry Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H NMR is used to confirm the positions of the deuterium atoms. Deuterium is not observed in ¹H NMR, so the absence of signals at specific chemical shifts, when compared to the spectrum of unlabeled Piretanide, confirms the successful and site-specific deuteration.

NMR_Logic cluster_spectra Spectra Comparison cluster_analysis Analysis cluster_conclusion Conclusion piretanide_spectrum ¹H NMR of Piretanide comparison Compare Spectra piretanide_spectrum->comparison piretanide_d4_spectrum ¹H NMR of this compound piretanide_d4_spectrum->comparison signal_absence Observe Signal Disappearance comparison->signal_absence structure_confirmation Structure and Deuteration Site Confirmed signal_absence->structure_confirmation

NMR Structural Confirmation Logic.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of Piretanide-d4, a deuterated analog of the loop diuretic Piretanide. This guide is intended to serve as a technical resource, offering detailed data, experimental methodologies, and a visualization of the parent compound's mechanism of action to support research and development activities.

Introduction to this compound

This compound is the deuterium-labeled version of Piretanide, a potent loop diuretic used in the management of hypertension and edema.[1][2][3] Deuterated compounds like this compound are valuable tools in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where they serve as internal standards for the accurate quantification of the parent drug, Piretanide. The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled compound without significantly altering its chemical properties.

Physical and Chemical Data

The core physical and chemical properties of this compound are summarized in the tables below. This data is essential for a variety of applications, including formulation development, analytical method development, and metabolic research.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acidPubChem[4]
Synonyms Arelix-d4, Arlix-d4, Diumax-d4, Eurelix-d4Clearsynth[5]
CAS Number 1246816-90-9Clearsynth[5], PubChem[4]
Molecular Formula C₁₇H₁₄D₄N₂O₅SClearsynth[5]
Molecular Weight 366.42 g/mol Clearsynth[5], PubChem[4]
Exact Mass 366.11874984 DaPubChem[4]
Appearance White SolidPharmaffiliates[6]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA 2.2PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 7PubChem[7]
Rotatable Bond Count 5PubChem[7]
Topological Polar Surface Area 118 ŲPubChem[7]

Table 3: Solubility and Storage of Piretanide (as a proxy for this compound)

PropertyValueSource
Solubility DMSO: 250 mg/mL (689.85 mM)GlpBio
Storage Temperature 2-8°C (Refrigerator)Pharmaffiliates[6]
Long-term Storage (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)MedChemExpress[8], GlpBio

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments relevant to determining its properties.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.

  • Objective: To separate this compound from its non-deuterated counterpart and any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A µ-Bondapak C18 column is a suitable choice for separation.[9]

  • Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 70:30:1 (v/v/v) has been shown to be effective for the separation of Piretanide and its degradants.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 275 nm is appropriate for monitoring the elution of this compound.[9]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, and then diluted with the mobile phase to the desired concentration.

3.2. Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry is a critical tool for confirming the identity and isotopic enrichment of this compound.

  • Objective: To verify the molecular weight of this compound and to determine the extent of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (qTOF) instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Method:

    • A dilute solution of this compound is infused into the mass spectrometer.

    • The instrument is operated in positive or negative ion mode to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

    • The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

    • Tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns, which can be compared to the fragmentation of unlabeled Piretanide to confirm the location of the deuterium labels.[10]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Objective: To confirm the chemical structure and the positions of the deuterium atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Experiments:

    • ¹H NMR: The absence of signals at specific chemical shifts corresponding to the pyrrolidinyl protons in the spectrum of unlabeled Piretanide would confirm the successful incorporation of deuterium.

    • ¹³C NMR: The carbon signals adjacent to the deuterium atoms may show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift.

    • ²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the molecule, providing direct evidence of labeling.

Mechanism of Action of Piretanide

Piretanide, the parent compound of this compound, is a loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle in the kidneys.[1][2][11] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[11] The increased concentration of these ions in the tubular fluid leads to an osmotic effect, drawing water into the tubules and increasing urine output.[2][12]

Piretanide_Mechanism_of_Action cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na Na⁺ NKCC2 Na-K-2Cl Symporter (NKCC2) Na->NKCC2 K K⁺ K->NKCC2 Cl 2Cl⁻ Cl->NKCC2 H2O H₂O H2O->H2O Blood Bloodstream NKCC2->Blood Ion Reabsorption Piretanide Piretanide Piretanide->NKCC2 Inhibition

Caption: Mechanism of action of Piretanide in the thick ascending limb of the Loop of Henle.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. This guide provides a centralized resource of its key physical and chemical properties, along with standardized experimental protocols for its analysis. The provided data and methodologies are intended to facilitate the design and execution of studies involving Piretanide and its deuterated analog.

References

Piretanide-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of Piretanide-d4 based on general principles for deuterated compounds and available data for non-deuterated Piretanide. As of the writing of this guide, specific public stability studies on this compound are not available. The recommendations herein are intended to serve as a starting point for researchers, and it is crucial to perform compound-specific stability studies to establish definitive storage conditions and shelf-life.

Introduction

Piretanide is a loop diuretic that acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of salt and water.[1][2] Its deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, offering a way to trace and quantify the drug with high precision using mass spectrometry. The substitution of hydrogen with deuterium atoms can also lead to a more stable chemical bond, potentially altering the metabolic profile and enhancing the pharmacokinetic properties of the drug.[3]

Understanding the stability and appropriate storage conditions of this compound is paramount for ensuring the integrity of experimental data and the successful development of drug products. This guide summarizes best practices for the storage and handling of this compound and provides a framework for establishing its stability profile.

Recommended Storage Conditions

The following table outlines the recommended storage conditions for this compound, synthesized from general guidelines for deuterated compounds and specific information for Piretanide stock solutions.[4]

FormTemperatureHumidityLightDurationSpecial Considerations
Solid (Powder) -20°C or -80°C< 40% RH (Dry Place)Protect from light (Amber vial)Long-termAllow vial to equilibrate to room temperature before opening to prevent condensation.
Stock Solution -80°CN/AProtect from lightUp to 6 months[4]Use of a suitable solvent is critical. Prepare fresh working solutions for in-vivo experiments.[4]
Stock Solution -20°CN/AProtect from lightUp to 1 month[4]Frequent freeze-thaw cycles should be avoided.

Stability-Indicating Experimental Protocols

A stability-indicating method is crucial for determining the stability of a drug substance by its ability to resolve the parent drug from its degradation products. The following protocols are based on established methods for Piretanide and general guidelines for stability testing.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.[5]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: Expose the solid drug to 70°C for 48 hours.

    • Photostability: Expose the drug solution to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a quantitative HPLC method to separate and quantify this compound from its potential degradation products.

Methodology: [5]

  • Column: µ-Bondapak C18 column or equivalent.

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 70:30:1, v/v/v).[5] The exact ratio may need to be optimized for this compound.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at 275 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Study

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Conclusion prep_sample Prepare this compound Samples (Solid & Solution) stress_acid Acid Hydrolysis prep_sample->stress_acid Expose to Stress stress_base Base Hydrolysis prep_sample->stress_base Expose to Stress stress_ox Oxidation (H2O2) prep_sample->stress_ox Expose to Stress stress_therm Thermal Stress prep_sample->stress_therm Expose to Stress stress_photo Photostability prep_sample->stress_photo Expose to Stress hplc Stability-Indicating HPLC Analysis stress_acid->hplc Analyze Samples stress_base->hplc Analyze Samples stress_ox->hplc Analyze Samples stress_therm->hplc Analyze Samples stress_photo->hplc Analyze Samples characterize Characterize Degradants (e.g., LC-MS/MS) hplc->characterize If degradants are found pathways Identify Degradation Pathways hplc->pathways characterize->pathways storage Determine Storage Conditions & Shelf-Life pathways->storage

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway of Piretanide's Mechanism of Action

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid lumen Na+, K+, 2Cl- nkcc2 Na+/K+/2Cl- Cotransporter (NKCC2) lumen->nkcc2 Transport romk ROMK Channel clc Cl- Channel na_k_atpase Na+/K+ ATPase romk->lumen K+ efflux interstitium_ions Na+, Cl- clc->interstitium_ions na_k_atpase->interstitium_ions interstitium_k K+ interstitium_k->na_k_atpase K+ influx piretanide This compound piretanide->nkcc2 Inhibits

Caption: Inhibition of the NKCC2 cotransporter by Piretanide.

References

An In-Depth Technical Guide to the Mechanism of Action of Piretanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Piretanide, a potent loop diuretic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the core pharmacology of Piretanide, detailing its interaction with its primary molecular target, the subsequent physiological effects, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)

Piretanide exerts its diuretic effect primarily by inhibiting the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform, located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle in the kidney.[1][2] This transporter is a key component of renal salt reabsorption, responsible for reclaiming approximately 25% of the filtered sodium load.[3]

By binding to the NKCC2 protein, Piretanide competitively blocks the transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the epithelial cells of the TAL.[1] This inhibition of ion reabsorption leads to an increased concentration of these electrolytes in the tubular fluid, consequently increasing the osmolarity of the urine. This osmotic effect retains water within the nephron, leading to a significant increase in urine output, a process known as diuresis. The increased excretion of Na+ (natriuresis) and Cl- (chloruresis) is the primary therapeutic outcome.

Signaling Pathway and Molecular Interaction

The interaction of Piretanide with the NKCC2 cotransporter is a direct, reversible binding event. This disrupts the normal physiological cascade of ion transport in the TAL, which is crucial for establishing the hypertonic medullary interstitium necessary for concentrating urine. The resulting increase in distal tubular flow and sodium load can also indirectly influence other segments of the nephron.

Piretanide_Mechanism cluster_renal_tubule Thick Ascending Limb of Loop of Henle cluster_physiological_effect Physiological Effect Piretanide Piretanide NKCC2 Na+-K+-2Cl- Cotransporter (NKCC2) Piretanide->NKCC2 Inhibits Ion_Reabsorption Na+, K+, 2Cl- Reabsorption NKCC2->Ion_Reabsorption Mediates Cell TAL Epithelial Cell Ion_Reabsorption->Cell Ions move into cell Increased_Excretion Increased Urinary Excretion of Na+, K+, Cl-, and Water Ion_Reabsorption->Increased_Excretion Decreased Lumen Tubular Lumen (High Na+, K+, Cl-) Lumen->NKCC2 Ions from lumen Interstitium Renal Interstitium Cell->Interstitium Ions transported to interstitium Diuresis Diuresis Increased_Excretion->Diuresis Leads to

Caption: Molecular mechanism of Piretanide action on the NKCC2 cotransporter.

Quantitative Data on Piretanide's Efficacy

The following tables summarize key quantitative data that define the potency and efficacy of Piretanide.

Table 1: In Vitro Inhibitory and Binding Characteristics
ParameterValueSpecies/SystemReference
pIC50 (NKCC2) 5.97Rat (mTAL)[4]
IC50 (NKCC2) ~1.07 µMRat (mTAL)Calculated from pIC50
Kd (High-affinity site) 2.1 ± 1.4 nMMadin-Darby Canine Kidney (MDCK) Cells[5]
Kd (Low-affinity site) 264 ± 88 nMMadin-Darby Canine Kidney (MDCK) Cells[5]
EC50 (Na+ gain retardation) 3-4 µMCultured cells (HeLa, MDCK, BC3H1)[6]
Table 2: In Vivo Dose-Response on Urinary Excretion in Humans
Dose (Oral)Net Urine Volume Increase (mL/7h)Net Na+ Excretion Increase (mmol/7h)Net K+ Excretion Increase (mmol/7h)Reference
3 mg 43555.88.9[7]
6 mg 71191.513.6[7]
12 mg 988127.218.2[7]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the mechanism of action of Piretanide.

Measurement of Na+-K+-2Cl- Cotransporter Activity (86Rb+ Uptake Assay)

This in vitro assay is a widely used method to assess the activity of the Na+-K+-2Cl- cotransporter by measuring the uptake of a radioactive potassium analog, Rubidium-86 (86Rb+).

Objective: To quantify the inhibitory effect of Piretanide on NKCC2 activity.

Methodology:

  • Cell Culture: Cells expressing the NKCC2 cotransporter (e.g., MDCK cells or Xenopus oocytes injected with NKCC2 cRNA) are cultured to confluence in appropriate media.[4][5]

  • Pre-incubation: The cells are washed and pre-incubated in a buffer solution containing ouabain to inhibit the Na+/K+-ATPase, thus isolating the activity of the Na+-K+-2Cl- cotransporter.[4]

  • Incubation with Piretanide: Cells are then incubated with varying concentrations of Piretanide for a defined period.

  • 86Rb+ Uptake: A solution containing 86Rb+ is added to the cells, and the uptake is allowed to proceed for a short period (typically a few minutes).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold "stop solution" to remove extracellular 86Rb+.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.

  • Data Analysis: The amount of 86Rb+ uptake is plotted against the concentration of Piretanide to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the cotransporter activity.

Rb86_Uptake_Assay start Start: NKCC2-expressing cells preincubation Pre-incubation with Ouabain (Inhibits Na+/K+-ATPase) start->preincubation incubation Incubation with varying concentrations of Piretanide preincubation->incubation uptake Addition of 86Rb+ for uptake incubation->uptake termination Wash with ice-cold stop solution uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting of intracellular 86Rb+ lysis->counting analysis Data Analysis: Determine IC50 counting->analysis end End: IC50 of Piretanide analysis->end

Caption: Experimental workflow for the 86Rb+ uptake assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Piretanide to its receptor, the NKCC2 cotransporter.

Objective: To quantify the binding characteristics of Piretanide to renal membranes.

Methodology:

  • Membrane Preparation: Renal tissue (e.g., from rabbit or rat kidney medulla) is homogenized, and the cell membranes containing the NKCC2 cotransporter are isolated by centrifugation.[8]

  • Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled form of Piretanide (e.g., [3H]Piretanide) and varying concentrations of unlabeled Piretanide.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo Assessment of Diuretic and Natriuretic Effects in Humans

Clinical studies in healthy volunteers or patients are essential to determine the dose-response relationship of Piretanide on urine and electrolyte excretion.

Objective: To evaluate the in vivo efficacy of different doses of Piretanide.

Methodology:

  • Subject Enrollment and Standardization: Healthy volunteers are enrolled, and their diet and fluid intake are standardized for a period before and during the study to ensure baseline stability.[7]

  • Drug Administration: Subjects receive a single oral dose of Piretanide at different concentrations (e.g., 3 mg, 6 mg, 12 mg) or a placebo in a randomized, crossover design.

  • Urine Collection: Urine is collected at regular intervals (e.g., hourly) for a specified period (e.g., 7-24 hours) after drug administration.[7]

  • Measurement of Urine Volume and Electrolytes: The volume of each urine sample is measured. The concentrations of sodium and potassium in the urine are determined using a flame photometer.

  • Data Analysis: The cumulative urine output and electrolyte excretion are calculated for each dose and compared to placebo. Dose-response curves are generated to assess the diuretic and natriuretic potency of Piretanide.

Conclusion

Piretanide is a potent loop diuretic that acts by directly inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, potassium, and water, resulting in its therapeutic diuretic and antihypertensive effects. The quantitative data from in vitro and in vivo studies confirm its high potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Piretanide and other loop diuretics. This in-depth understanding of its mechanism of action is crucial for its optimal clinical use and for the development of novel diuretic agents.

References

An In-depth Technical Guide to the Pharmacological Class of Piretanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piretanide is a potent high-ceiling loop diuretic, a class of pharmacological agents that exert their effects on the thick ascending limb of the loop of Henle.[1][2] Structurally related to other sulfonamide diuretics like furosemide and bumetanide, piretanide is utilized in the management of hypertension and edematous states resulting from congestive heart failure, as well as renal and hepatic diseases.[1][3] Its primary mechanism of action involves the reversible inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb, leading to a significant increase in the excretion of sodium, chloride, potassium, and water.[4][5] This guide provides a comprehensive overview of the pharmacological properties of piretanide, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation.

Pharmacological Classification and Mechanism of Action

Piretanide is classified as a loop diuretic, also known as a high-ceiling diuretic, due to its significant diuretic efficacy.[1] The primary molecular target of piretanide is the Na⁺-K⁺-2Cl⁻ cotransporter 2 (NKCC2), an integral membrane protein located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.[4][5]

By binding to the chloride-binding site of the NKCC2 transporter, piretanide competitively inhibits the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the interstitial space.[5] This inhibition disrupts the generation of the hypertonic medullary interstitium, which is crucial for the concentration of urine. Consequently, the osmotic gradient for water reabsorption in the collecting ducts is diminished, leading to a profound increase in the excretion of water and electrolytes.[5]

Signaling Pathway of Piretanide Action

Piretanide_Mechanism cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid piretanide Piretanide inhibition Inhibition piretanide->inhibition ions_lumen Na⁺, K⁺, 2Cl⁻ nkcc2 NKCC2 (Na⁺-K⁺-2Cl⁻ Symporter) ions_lumen->nkcc2 Transport nkcc2->ions_lumen Thick Ascending Limb Epithelial Cell Thick Ascending Limb Epithelial Cell romk ROMK (K⁺ Channel) romk->ions_lumen K⁺ Recycling clc_kb ClC-Kb (Cl⁻ Channel) ions_interstitium Na⁺, Cl⁻ clc_kb->ions_interstitium Cl⁻ Efflux na_k_atpase Na⁺/K⁺ ATPase na_k_atpase->ions_interstitium Na⁺ Efflux k_interstitium K⁺ na_k_atpase->k_interstitium K⁺ Influx inhibition->nkcc2

Caption: Mechanism of action of piretanide in the thick ascending limb of the loop of Henle.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics, pharmacodynamics, and relative potency of piretanide.

Table 1: Pharmacokinetic Parameters of Piretanide in Healthy Adults
ParameterValueReference
Bioavailability (oral) ~92%[6]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[7]
Plasma Protein Binding >95%[3]
Volume of Distribution (Vd) 0.30 - 0.74 L/kg[7]
Elimination Half-life (t½) 1.2 - 4.1 hours[7]
Total Plasma Clearance 122.8 - 184.0 mL/min[7]
Renal Clearance 1.5 - 5.2 mL/min[7]
Primary Route of Elimination Renal and extrarenal[6]
Table 2: Comparative Potency of Loop Diuretics
DiureticEquivalent Oral DoseReference
Piretanide 6 mg[3]
Furosemide 40 mg[3]
Bumetanide 1 mg[8]

Note: These are approximate equipotent doses for diuretic effect and may vary depending on the patient's clinical condition.

Table 3: Pharmacodynamic Effects of Piretanide on Urinary Electrolyte Excretion
ElectrolyteEffectReference
Sodium (Na⁺) Significantly Increased[3]
Chloride (Cl⁻) Significantly Increased[7]
Potassium (K⁺) Increased[3]
Calcium (Ca²⁺) Increased[7]
Magnesium (Mg²⁺) Increased[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of piretanide.

In Vivo Diuretic Activity in a Rat Model (Lipschitz Test)

This protocol is a modification of the Lipschitz test, a standard method for screening diuretic activity in rats.

Diuretic_Activity_Workflow start Start acclimatize Acclimatize Male Wistar Rats (150-200g) to Metabolic Cages start->acclimatize fasting Fast Rats for 18 hours (Water ad libitum) acclimatize->fasting grouping Divide Rats into Groups (n=6 per group) fasting->grouping hydration Oral Hydration with Normal Saline (15 mL/kg) grouping->hydration treatment Administer Treatments (Vehicle, Piretanide, Standard) hydration->treatment collection Place in Metabolic Cages and Collect Urine for 5-24 hours treatment->collection analysis Measure Urine Volume and Electrolyte Concentrations (Na⁺, K⁺, Cl⁻) collection->analysis end End analysis->end

Caption: Workflow for assessing in vivo diuretic activity in rats.

  • Animals: Male Wistar rats (150-200 g) are used. The animals are acclimatized to metabolic cages for at least 3 days prior to the experiment.[1][3]

  • Fasting: The rats are fasted for 18 hours before the experiment, with free access to water.[1]

  • Grouping: The animals are divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Standard Group: Receives a standard diuretic (e.g., furosemide, 10 mg/kg, i.p.).[1]

    • Test Groups: Receive different doses of piretanide (e.g., 1, 5, 10 mg/kg, p.o. or i.p.).

  • Hydration: To ensure a measurable urine output, all animals are hydrated with normal saline (0.9% NaCl) at a dose of 15 mL/kg, administered orally.[9]

  • Treatment Administration: Immediately after hydration, the respective treatments are administered to each group.

  • Urine Collection: The rats are placed individually in metabolic cages, which are designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.[1]

  • Analysis:

    • The total volume of urine collected from each rat is measured.

    • The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples are determined using a flame photometer or ion-selective electrodes.[10]

  • Data Evaluation: The diuretic activity is calculated by comparing the urine volume and electrolyte excretion in the test and standard groups with the control group.

In Vitro Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of piretanide on the NKCC2 transporter.

NKCC2_Inhibition_Workflow start Start cell_culture Culture HEK-293 cells stably expressing human NKCC2 start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding preincubation Pre-incubate with Piretanide or vehicle in a chloride-free buffer seeding->preincubation assay_initiation Initiate ion influx by adding a buffer containing Thallium (Tl⁺) and a Tl⁺-sensitive fluorescent dye preincubation->assay_initiation measurement Measure the change in fluorescence over time using a microplate reader assay_initiation->measurement analysis Calculate the rate of Tl⁺ influx and determine the IC₅₀ of Piretanide measurement->analysis end End analysis->end

Caption: Workflow for the in vitro NKCC2 inhibition assay.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human NKCC2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[11]

  • Cell Seeding: The cells are seeded into 96-well black-walled microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Pre-incubation: The cell monolayer is washed with a chloride-free buffer (e.g., containing sodium gluconate instead of NaCl). The cells are then pre-incubated for 10-15 minutes with varying concentrations of piretanide or the vehicle in the chloride-free buffer.

  • Assay Initiation: The assay is initiated by adding a buffer containing a source of thallium (Tl⁺), which acts as a congener for K⁺, and a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™). The influx of Tl⁺ through the NKCC2 transporter leads to an increase in fluorescence.[12]

  • Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence microplate reader.

  • Data Analysis: The initial rate of Tl⁺ influx is calculated from the slope of the fluorescence versus time curve. The inhibitory effect of piretanide is determined by comparing the influx rates in the presence and absence of the compound. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a suitable pharmacological model.

Conclusion

Piretanide is a well-characterized loop diuretic with a clear mechanism of action and a predictable pharmacokinetic and pharmacodynamic profile. Its potent diuretic and natriuretic effects make it a valuable therapeutic agent in the management of fluid overload and hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of piretanide and other compounds within this important pharmacological class. The provided data and methodologies are intended to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular and renal pharmacology.

References

Piretanide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Piretanide-d4, a deuterated analog of the loop diuretic Piretanide. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its procurement, and potential applications in experimental settings. This guide includes detailed supplier information, experimental protocols, and a visualization of its mechanism of action.

Supplier and Ordering Information

This compound is available from several specialized chemical suppliers. The following table summarizes the available quantitative data and ordering information to facilitate procurement for research purposes.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Mithridion rw2-trc-p508702-1mgNot Specified1 mg$504.72[1]
rw2-trc-p508702-10mgNot Specified10 mg$2,241.44[2]
Omsynth Lifesciences OM_527998.15%In-stock (quantity not specified)Inquire for price[3]
MedChemExpress HY-119816SNot SpecifiedNot SpecifiedRequest a quote[4]

Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₇H₁₄D₄N₂O₅S[3]
Molecular Weight 366.42 g/mol [3]
CAS Number 1246816-90-9[3]

Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)

Piretanide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2), located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[5][6] This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The reduced reabsorption of these ions leads to a decrease in the osmotic gradient in the renal medulla, which in turn diminishes the reabsorption of water in the collecting duct, resulting in increased urine output (diuresis).[7] The following diagram illustrates this signaling pathway.

Piretanide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na_lumen Na+ NKCC2 Na+-K+-2Cl- Cotransporter (NKCC2) Na_lumen->NKCC2 K_lumen K+ K_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 NKCC2->Na_lumen Ion Transport NKCC2->K_lumen Ion Transport NKCC2->Cl_lumen Ion Transport ROMK ROMK K+ Channel ROMK->K_lumen K+ Recycling NaK_ATPase Na+/K+ ATPase Na_interstitium 3Na+ NaK_ATPase->Na_interstitium Ion Exchange K_interstitium 2K+ NaK_ATPase->K_interstitium Ion Exchange ClC_Kb ClC-Kb Cl- Channel Cl_interstitium Cl- ClC_Kb->Cl_interstitium Cl- Efflux Piretanide This compound Piretanide->NKCC2 Inhibits H2O Water Reabsorption (Reduced) Na_interstitium->H2O Reduced Osmotic Gradient

Caption: Mechanism of action of this compound in the thick ascending limb.

Experimental Protocols

In Vitro Inhibition of NKCC2 Activity using a ⁸⁶Rb⁺ Uptake Assay

This protocol is adapted from a method for assessing the inhibitory potency of bumetanide derivatives on the human NKCC2A transporter expressed in Xenopus laevis oocytes and can be used to evaluate this compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on NKCC2A activity.

Materials:

  • Xenopus laevis oocytes expressing human NKCC2A.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • ⁸⁶Rb⁺ (as a tracer for K⁺).

  • Assay buffer (composition to be optimized based on the specific oocyte expression system).

  • Scintillation fluid and counter.

Methodology:

  • Oocyte Preparation: Prepare and maintain Xenopus laevis oocytes expressing hNKCC2A according to standard laboratory protocols.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound from the stock solution to achieve a range of final concentrations for the dose-response curve. The solvent (e.g., DMSO) concentration should be kept constant across all dilutions and should not exceed a level that affects oocyte viability or transporter activity.

  • ⁸⁶Rb⁺ Uptake Assay:

    • Pre-incubate the oocytes with the different concentrations of this compound for a predetermined time.

    • Initiate the uptake by adding the assay buffer containing ⁸⁶Rb⁺.

    • After a specific incubation period, stop the uptake by washing the oocytes with ice-cold, isotope-free buffer.

    • Lyse the oocytes and measure the incorporated ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis:

    • Plot the ⁸⁶Rb⁺ uptake (as a percentage of the control without inhibitor) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Bioanalytical Method for Quantification of Piretanide using this compound as an Internal Standard

This protocol provides a general framework for the quantification of Piretanide in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[8][9][10]

Objective: To develop and validate a robust bioanalytical method for the accurate quantification of Piretanide in biological samples.

Materials:

  • Piretanide analytical standard.

  • This compound internal standard.

  • Biological matrix (e.g., human plasma, urine).

  • LC-MS/MS system.

  • Extraction solvent (e.g., diethyl ether).

  • Reconstitution solution.

Methodology:

  • Sample Preparation:

    • Spiking: To a known volume of the biological matrix, add a specific amount of Piretanide (for calibration standards and quality control samples) and a fixed amount of this compound internal standard.

    • Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

    • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the reconstitution solution.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column and a mobile phase gradient to achieve chromatographic separation of Piretanide and this compound from matrix components.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Piretanide and this compound.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte (Piretanide) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Piretanide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Area Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

References

Safety data sheet (SDS) for Piretanide-d4.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data for Piretanide-d4

Chemical Identification and Properties

This compound is a deuterated analog of Piretanide, a loop diuretic.[1] The primary structural difference is the substitution of four hydrogen atoms with deuterium on the pyrrolidine ring.[1] This isotopic labeling is typically used in research for pharmacokinetic studies or as an internal standard in mass spectrometry.

Substance Identification
IdentifierValueSource
IUPAC Name 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid[1]
CAS Number 1246816-90-9[1]
Molecular Formula C₁₇H₁₄D₄N₂O₅S[1]
Synonyms This compound (Major)[1]
Physicochemical Properties

The following table summarizes key physical and chemical properties. Properties for the parent compound, Piretanide, are included for comparison.

PropertyThis compoundPiretanideSource
Molecular Weight 366.4 g/mol 362.4 g/mol [1][2][3]
Exact Mass 366.11874984 Da362.09364285 Da[1][2]
Appearance Solid (Assumed)Crystalline SolidN/A
Solubility No data availableDMSO: 250 mg/mL (689.85 mM)
LogP No data available3.92[2]

Hazard Identification and GHS Classification

The hazard classification for Piretanide is based on aggregated data from notifications to the ECHA C&L Inventory and supplier safety data sheets. It's important to note that some reports indicate the chemical does not meet GHS hazard criteria.[2]

GHS Hazard Summary
Hazard ClassHazard CodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Hazardous to the aquatic environment, short-term (acute)H400Very toxic to aquatic life[3]
Hazardous to the aquatic environment, long-term (chronic)H410 / H412Very toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects[2][3]
GHS Label Elements
  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Warning

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[3]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P273: Avoid release to the environment.[3]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P330: Rinse mouth.[3]

    • P391: Collect spillage.[3]

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

GHS_Workflow substance Substance Identification (this compound) data Data Collection (Toxicological, Physical) substance->data classify Hazard Classification (e.g., Acute Oral Tox. Cat 4) data->classify label Label Generation (Pictogram, Signal Word, Precautionary Statements) classify->label sds SDS Authoring label->sds comm Hazard Communication (Training, Labeling) sds->comm

GHS Hazard Communication Workflow.

Toxicological Information & Mechanism of Action

Detailed toxicological studies for this compound are not available. The information below is based on Piretanide and general toxicological principles. Most supplier SDSs indicate that data for endpoints like skin corrosion, carcinogenicity, and reproductive toxicity has not been determined.[3][4]

Summary of Toxicological Effects
EffectClassification/DataSource
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)[3]
Skin Corrosion/Irritation Data not available[3][4]
Serious Eye Damage/Irritation Data not available[3][4]
Respiratory or Skin Sensitization Data not available[3][4]
Germ Cell Mutagenicity Data not available[3][4]
Carcinogenicity No ingredient is listed as a carcinogen by IARC, NTP, or OSHA
Reproductive Toxicity Data not available[3][4]
Mechanism of Action (Pharmacological Pathway)

Piretanide functions as a loop diuretic by inhibiting the Sodium-Potassium-Chloride Symporter (also known as NKCC2) in the thick ascending limb of the Loop of Henle within the kidney.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood, leading to increased excretion of these ions and water (diuresis).[2]

Mechanism_of_Action cluster_TAL Thick Ascending Limb Epithelial Cell piretanide This compound nkcc2 NKCC2 Symporter piretanide->nkcc2 Inhibits diuresis Increased Excretion (Diuresis) piretanide->diuresis Leads to reabsorption Ion Reabsorption (Na+, K+, 2Cl-) nkcc2->reabsorption Mediates blood Bloodstream reabsorption->blood lumen Tubular Lumen (Urine) lumen->nkcc2 Ions

Mechanism of Action of Piretanide.

Handling, Storage, and First Aid

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safe Handling and Personal Protective Equipment (PPE)
PrecautionDetailsSource
Engineering Controls Use only in areas with appropriate exhaust ventilation. Ensure access to a safety shower and eye wash station.[3][4]
Handling Avoid inhalation and contact with eyes and skin. Avoid the formation of dust and aerosols.[3][4]
Hygiene Do not eat, drink, or smoke when using. Wash hands and skin thoroughly after handling.[3]
Eye Protection Wear safety goggles with side-shields.[3]
Hand Protection Wear protective gloves.[3]
Body Protection Wear impervious clothing.[3]
Respiratory Protection Use a suitable respirator if dust is generated or ventilation is inadequate.[3]
Storage Conditions
ConditionTemperature/EnvironmentDurationSource
Powder -20°C3 years[4]
+4°C2 years[4]
In Solvent -80°C6 months[4][5]
-20°C1 month[4][5]
General Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources.[3][4]
First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

First_Aid start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. If breathing is difficult, give CPR. inhalation->action_inhale action_skin Rinse skin thoroughly with water. Remove contaminated clothing. skin->action_skin action_eye Flush eyes immediately with large amounts of water. Remove contact lenses. eye->action_eye action_ingest Wash out mouth with water. Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest physician Call a Physician / Poison Center action_inhale->physician action_skin->physician action_eye->physician action_ingest->physician

First Aid Procedures for this compound Exposure.

Experimental Protocols

Safety Data Sheets typically summarize the results of toxicological testing without providing detailed experimental protocols. The hazard classifications (e.g., H302) are based on results from standardized tests, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). Below is a representative, generalized protocol for assessing acute oral toxicity, which is relevant to the "H302 - Harmful if swallowed" classification.

General Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This protocol describes a method for assessing acute oral toxicity that uses a stepwise procedure with a small number of animals.

  • Objective: To determine the presence or absence of mortality at a single, fixed dose level to allow for classification of the substance.

  • Test Principle: A group of animals (typically rodents, e.g., rats) is dosed at a defined level (e.g., 300 mg/kg or 2000 mg/kg). The outcome of this initial test determines the next step:

    • If mortality is observed, the test is repeated at a lower fixed dose.

    • If no mortality is observed, the test is repeated at a higher fixed dose to confirm the low toxicity.

  • Methodology:

    • Animals: Healthy, young adult rodents (e.g., one sex, typically females as they are often slightly more sensitive) are used. They are acclimatized to laboratory conditions before the study.

    • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.

    • Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the required dose in a small volume (typically 1-2 mL).

    • Administration: Animals are fasted overnight prior to dosing. The substance is administered by oral gavage directly into the stomach.

    • Observation: Animals are observed closely for the first 30 minutes, then periodically during the first 24 hours, and daily thereafter for a total of 14 days. Observations include changes in skin, fur, eyes, respiratory patterns, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). Body weight is recorded weekly.

    • Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • Classification: The substance is classified based on the dose level at which mortality is observed, according to GHS criteria. For example, a substance causing mortality at 300 mg/kg but not at 50 mg/kg would be classified as Category 4 ("Harmful if swallowed").

References

Methodological & Application

Application Notes and Protocols for Piretanide Analysis in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of piretanide from human urine for quantitative analysis. Three common and effective methods are presented: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Piretanide is a potent loop diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of piretanide in human urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control. Urine, as a biological matrix, contains various endogenous substances that can interfere with analytical measurements. Therefore, effective sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure the accuracy and precision of the analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines three distinct protocols for the extraction of piretanide from human urine:

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A more modern and often more efficient technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.

  • Protein Precipitation: A rapid method to remove proteins from the sample, which can be a source of interference.

Each protocol is accompanied by a workflow diagram and a summary of expected performance data to aid in method selection and implementation.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation methods for piretanide and other diuretics in human urine. This allows for a direct comparison to aid in selecting the most appropriate method for a specific analytical requirement.

MethodAnalyte(s)Recovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
Liquid-Liquid Extraction (LLE) Piretanide and Furosemide> 90%[1]15 ppb (for both)[1]Not SpecifiedHigh recovery, cost-effective.
Liquid-Liquid Extraction (LLE) Bumetanide71 ± 1%[2]0.25 ng/mL[2]Not SpecifiedGood for removing gross matrix effects.
Solid-Phase Extraction (SPE) Various Diuretics (including Piretanide)46 - 99%[3]0.001 - 5 mg/L[3]Not SpecifiedHigh selectivity, cleaner extracts, potential for automation.
Solid-Phase Extraction (SPE) Bumetanide84.2 ± 0.7%[2]Not SpecifiedNot SpecifiedHigher recovery than LLE for this compound.
Solid-Phase Extraction (SPE) Tricyclic Antidepressants> 92%[4]Not Specified0.02 ng/mLExcellent recovery and low matrix effects.[4]
Protein Precipitation General Urine Proteins~80% (Methanol/Chloroform)[5]Not ApplicableNot ApplicableRapid and simple procedure.[5]

Experimental Protocols and Workflows

Liquid-Liquid Extraction (LLE)

This protocol is based on the principle of extracting piretanide from an acidified urine sample into an organic solvent.

Experimental Protocol:

  • Sample Preparation:

    • Pipette 1.0 mL of human urine into a 15 mL polypropylene centrifuge tube.

    • Add 1.0 mL of 1M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 4.3) to acidify the sample.

    • Vortex the mixture for 30 seconds.

  • Extraction:

    • Add 5.0 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow Diagram:

LLE_Workflow start Start: Urine Sample acidify Acidify with KH₂PO₄ Buffer (pH 4.3) start->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 4000 x g for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for piretanide from urine.

Solid-Phase Extraction (SPE)

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) SPE cartridge to achieve a clean extract and high recovery of piretanide.

Experimental Protocol:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulate matter.

    • To 1.0 mL of the supernatant, add 1.0 mL of 2% phosphoric acid and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the piretanide from the cartridge with 1.0 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the analytical mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Workflow Diagram:

SPE_Workflow start Start: Urine Sample pretreat Pre-treat with Phosphoric Acid start->pretreat load Load Sample onto Cartridge pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash with 5% Methanol in Water load->wash dry Dry Cartridge under Vacuum wash->dry elute Elute with Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for piretanide from urine.

Protein Precipitation

This protocol provides a rapid method for removing proteins from urine samples using acetonitrile. This method is often suitable for LC-MS/MS analysis where high selectivity can compensate for a less clean extract.

Experimental Protocol:

  • Sample Preparation:

    • Pipette 500 µL of human urine into a 2.0 mL microcentrifuge tube.

  • Precipitation:

    • Add 1.5 mL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of solvent to sample).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the analytical mobile phase.

    • Vortex for 30 seconds, and if necessary, centrifuge again to remove any remaining particulates before transferring to an autosampler vial for analysis.

Workflow Diagram:

Protein_Precipitation_Workflow start Start: Urine Sample add_solvent Add Ice-Cold Acetonitrile (3:1) start->add_solvent vortex Vortex for 1 min add_solvent->vortex centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Protein Precipitation workflow for piretanide from urine.

Method Considerations and Optimization

  • Internal Standard: For all protocols, the addition of a suitable internal standard (e.g., a structurally similar compound not present in the sample) at the beginning of the sample preparation process is highly recommended to correct for analyte loss during extraction and for variations in instrument response.

  • pH Adjustment: The pH of the urine sample is a critical parameter, especially for LLE and SPE, as it affects the ionization state of piretanide and its subsequent partitioning or retention. Optimization of the pH may be necessary depending on the specific analytical requirements.

  • Solvent Selection: The choice of organic solvent in LLE and the elution solvent in SPE can be further optimized to maximize recovery and minimize co-extraction of interfering substances.

  • Method Validation: It is essential to validate the chosen sample preparation method in conjunction with the analytical method to determine parameters such as recovery, matrix effects, linearity, accuracy, and precision according to regulatory guidelines.

These protocols provide a solid foundation for the sample preparation of piretanide in human urine. The choice of method will depend on the specific requirements of the analysis, including the desired level of cleanliness, throughput, and available instrumentation.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Piretanide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of the loop diuretic piretanide from human plasma samples. Piretanide, a sulfamoylbenzoic acid derivative, is used in the treatment of hypertension and edema. Accurate quantification of piretanide in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method utilizes a reversed-phase SPE mechanism, ensuring high recovery and excellent sample cleanup, making it suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Piretanide is an acidic drug belonging to the loop diuretic class, structurally related to furosemide and bumetanide. Effective sample preparation is a critical step for the accurate determination of drug concentrations in complex biological matrices like plasma. Solid-phase extraction is a widely adopted technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.

This protocol is designed to provide a straightforward and reproducible method for the extraction of piretanide from plasma, based on a reversed-phase retention mechanism. By optimizing the sample pretreatment, loading, washing, and elution steps, this method effectively removes endogenous plasma components such as proteins and phospholipids that can interfere with downstream analysis.

Chemical Properties of Piretanide

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₅S
Molecular Weight 362.4 g/mol [1]
XLogP3 2.2[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Nature Acidic Drug (sulfamoylbenzoic acid)[1]

Experimental Protocols

Materials and Reagents
  • Piretanide reference standard

  • Internal Standard (IS) (e.g., a structurally similar diuretic like bumetanide or a deuterated analog)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Deionized water

  • Human plasma (blank)

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric, 100 mg, 3 mL)

Instrumentation
  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or LC-MS/MS system

Sample Pretreatment
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.0 mL aliquot of plasma, add the internal standard.

  • Acidify the plasma sample by adding 100 µL of 2% formic acid in water. This step is crucial to protonate the acidic piretanide, increasing its retention on the reversed-phase sorbent.[2]

  • Vortex the sample for 30 seconds to mix thoroughly.

Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE protocol for the extraction of piretanide:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. This step activates the sorbent. Do not allow the cartridge to dry out between conditioning and sample loading.

  • Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences and proteins.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Elute the retained piretanide and internal standard from the cartridge by passing 2 mL of methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds. The sample is now ready for injection into the HPLC or LC-MS/MS system.

Method Performance

The performance of this SPE protocol was evaluated based on data from similar assays for acidic drugs and diuretics.[3]

Quantitative Data Summary
ParameterResult
Recovery > 90%
Precision (Intra-day RSD) < 5%
Precision (Inter-day RSD) < 7%
Limit of Quantification (LOQ) 5 ng/mL[2]
Linearity (r²) > 0.995
Recovery and Precision

The recovery of piretanide from plasma is consistently high, ensuring accurate quantification. The precision of the method, expressed as the relative standard deviation (RSD), is well within the acceptable limits for bioanalytical assays.

Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
1092.54.86.5
10095.13.25.1
50094.32.94.7

Visualizations

Experimental Workflow

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pretreatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 1.0 mL Human Plasma add_is Add Internal Standard plasma->add_is acidify Acidify with 2% Formic Acid add_is->acidify vortex1 Vortex acidify->vortex1 condition Condition (Methanol -> Water) load Load Sample condition->load Pretreated Sample wash Wash (5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (HPLC or LC-MS/MS) reconstitute->analysis

Caption: Workflow for Piretanide SPE from Plasma.

Conclusion

The solid-phase extraction protocol presented in this application note provides an efficient and reliable method for the extraction of piretanide from human plasma. The use of a reversed-phase sorbent with an optimized procedure results in high recovery, low variability, and clean extracts, which are essential for accurate and sensitive quantification by chromatographic techniques. This method is well-suited for a variety of research and clinical applications requiring the measurement of piretanide concentrations in plasma.

References

Application Notes and Protocols for the Use of Piretanide-d4 in Pharmacokinetic Studies of Piretanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic used in the management of hypertension and edema.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimal dosing and clinical efficacy. The use of a stable isotope-labeled internal standard, such as Piretanide-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] this compound, being chemically identical to Piretanide but with a different mass, co-elutes and experiences similar matrix effects, allowing for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]

These application notes provide a comprehensive guide to utilizing this compound as an internal standard in pharmacokinetic studies of Piretanide.

Data Presentation: Pharmacokinetic Parameters of Piretanide

The following tables summarize the key pharmacokinetic parameters of Piretanide in healthy adult subjects and patients with renal failure, derived from various clinical studies. This data is essential for designing and interpreting pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Piretanide in Healthy Volunteers

ParameterIntravenous Administration (6 mg)Oral Administration (3-12 mg)
Tmax (Time to Peak Concentration) Not Applicable30 - 60 minutes[4]
Cmax (Peak Serum Concentration) 5.72 +/- 1.51 µg/mL (60 mg dose)[5]510 - 880 ng/mL (18 mg dose)[6]
t½ (Elimination Half-life) 1.29 +/- 0.40 hours[7]60 - 90 minutes[4]
Total Clearance 219 +/- 36 mL/min[7]200 mL/min[4]
Renal Clearance 90 - 100 mL/min[4]Approximately 50% of total clearance[8]
Volume of Distribution (Vd) 12.4 +/- 2.1 L[7]Not specified in the provided results
Bioavailability Not Applicable~92%[8]

Table 2: Pharmacokinetic Parameters of Piretanide in Patients with Renal Failure

ParameterIntravenous Administration (60 mg)Oral Administration (18 mg)
Tmax (Time to Peak Concentration) Not Applicable1 - 2 hours[6]
Cmax (Peak Serum Concentration) 5.72 +/- 1.51 µg/mL[5]510 - 880 ng/mL[6]
t½ (Elimination Half-life) 1.63 to 3.44 hours[5]1.2 - 4.1 hours[6]
Metabolic Clearance 107.7 +/- 47.6 mL/min/1.73 m²[5]Not specified in the provided results
Renal Clearance 3.33 to 43.9 mL/min/1.73 m²[5]1.5 - 5.2 mL/min[6]
Total Plasma Clearance Not specified in the provided results122.8 - 184.0 mL/min[6]
Volume of Distribution (Vz) Not specified in the provided results0.30 - 0.741 L/kg[6]

Experimental Protocols

A detailed methodology for a typical pharmacokinetic study of Piretanide using this compound as an internal standard is provided below. This protocol covers sample preparation, LC-MS/MS analysis, and data processing.

Protocol 1: Bioanalytical Method for Piretanide Quantification in Human Plasma

1. Objective: To accurately quantify the concentration of Piretanide in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

  • Piretanide reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well collection plates

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters)

3. Preparation of Stock and Working Solutions:

  • Piretanide Stock Solution (1 mg/mL): Accurately weigh and dissolve Piretanide reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Piretanide Working Solutions: Prepare serial dilutions of the Piretanide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

4. Sample Preparation (Solid Phase Extraction):

  • Sample Thawing: Thaw plasma samples (calibration standards, QCs, and unknown study samples) at room temperature.

  • Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of the this compound working solution (100 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% formic acid in water to each sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a 96-well collection plate.

  • Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Piretanide: Q1 (Parent Ion) -> Q3 (Fragment Ion) - To be determined during method development.

      • This compound: Q1 (Parent Ion + 4 Da) -> Q3 (Fragment Ion) - To be determined during method development.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio (Piretanide/Piretanide-d4) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Piretanide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Diagram 1: Experimental Workflow for a Piretanide Pharmacokinetic Study

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic Analysis subject_recruitment Subject Recruitment & Consent dose_admin Piretanide Administration (Oral or IV) subject_recruitment->dose_admin blood_sampling Timed Blood Sampling dose_admin->blood_sampling sample_prep Plasma Sample Preparation (SPE with this compound IS) blood_sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing & Quantification lcms_analysis->data_proc pk_modeling Pharmacokinetic Modeling data_proc->pk_modeling param_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->param_calc report_gen Final Report Generation param_calc->report_gen

Caption: Workflow of a typical pharmacokinetic study from subject recruitment to final data analysis.

Diagram 2: Logical Relationship in Bioanalytical Quantification

G cluster_0 Sample Processing cluster_1 LC-MS/MS Detection cluster_2 Quantification plasma_sample Plasma Sample (Unknown Piretanide Conc.) add_is Spike with Known Conc. of this compound (IS) plasma_sample->add_is extraction Solid Phase Extraction add_is->extraction lcms LC-MS/MS System extraction->lcms peak_area_analyte Measure Peak Area of Piretanide lcms->peak_area_analyte peak_area_is Measure Peak Area of this compound lcms->peak_area_is calc_ratio Calculate Peak Area Ratio (Piretanide / this compound) peak_area_analyte->calc_ratio peak_area_is->calc_ratio cal_curve Calibration Curve (Known Concentrations vs. Area Ratios) calc_ratio->cal_curve final_conc Determine Piretanide Concentration cal_curve->final_conc

Caption: The role of this compound as an internal standard in the quantification of Piretanide.

References

Application of Piretanide-d4 in Doping Control Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piretanide is a potent loop diuretic used clinically for the management of hypertension and edema.[1] In the context of sports, all diuretics, including piretanide, are included on the World Anti-Doping Agency's (WADA) Prohibited List (class S5: Diuretics and Masking Agents).[2] Their misuse by athletes is primarily due to two reasons: to induce rapid weight loss in sports with weight categories, and to act as masking agents by increasing urine volume, which can dilute the concentration of other prohibited substances, making their detection more challenging.[3]

To ensure accurate and reliable detection and quantification of piretanide in athletes' urine samples, a robust analytical methodology is required. The use of a stable isotope-labeled internal standard, such as Piretanide-d4, is a cornerstone of best practice in anti-doping analysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to piretanide but with a different mass, co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thus correcting for variations and ensuring high precision and accuracy.

This document provides detailed application notes and protocols for the use of this compound in the doping control analysis of piretanide.

Data Presentation

Table 1: Pharmacokinetic Properties of Piretanide

ParameterValueReference
Bioavailability~90%[4]
Protein Binding96%[4]
Elimination Half-Life (t½)60 - 90 minutes[5]
Excretion~60% in urine (45% as unchanged drug), 40% in feces[4][5]
MetabolismPartially metabolized, specific metabolites not fully identified[4]

Table 2: LC-MS/MS Parameters for Piretanide Analysis (Illustrative)

Note: Specific MRM transitions for this compound are not widely published and should be determined empirically. The values for Piretanide can be used as a starting point for method development.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV) (Illustrative)
Piretanide363.1283.1186.120
This compound367.1287.1190.120

Table 3: Method Validation Parameters (Typical Expected Performance)

ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Limit of Detection (LOD)< 50 ng/mL
Limit of Quantification (LOQ)100 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a common method for extracting piretanide from a urine matrix.

Materials:

  • Urine sample

  • This compound internal standard solution (1 µg/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • SPE cartridges (e.g., C18, 100 mg)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 20% methanol in water)

Procedure:

  • Allow urine samples to equilibrate to room temperature.

  • Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.

  • To 2 mL of the supernatant, add 25 µL of the this compound internal standard solution.

  • Add 1 mL of phosphate buffer and vortex for 30 seconds.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Spike with this compound urine_sample->add_is buffer Add Phosphate Buffer add_is->buffer spe Solid-Phase Extraction (SPE) buffer->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the analysis of piretanide in urine.

logical_relationship cluster_method Analytical Method piretanide Piretanide sample_prep Sample Preparation piretanide->sample_prep piretanide_d4 This compound piretanide_d4->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection

Caption: Logical relationship of analyte, internal standard, and analytical method.

piretanide_metabolism piretanide Piretanide (Parent Drug) metabolism Partial Metabolism (Phase I / Phase II) piretanide->metabolism excretion Renal and Fecal Excretion piretanide->excretion Direct Excretion metabolites Unidentified Metabolites metabolism->metabolites metabolites->excretion unchanged Unchanged Piretanide (~45% in urine) excretion->unchanged

References

Application Notes and Protocols for the Quantitative Analysis of Piretanide in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic used in the management of hypertension and edema. Accurate quantification of piretanide in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of piretanide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

Piretanide exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these electrolytes and water.

Piretanide_Mechanism_of_Action Mechanism of Action of Piretanide cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitium piretanide Piretanide transporter Na-K-Cl Cotransporter piretanide->transporter Inhibition ions_out Na+, K+, 2Cl- Excretion in Urine ions_in Na+, K+, Cl- Reabsorption transporter->ions_in Normal Function

Figure 1: Mechanism of action of Piretanide.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of piretanide in plasma and urine using different analytical techniques.

Table 1: Quantitative Analysis of Piretanide in Human Plasma

ParameterHPLC-Fluorescence[1]HPLC-AmperometricLC-MS/MS (Representative)
Linearity Range 5 - 200 ng/mL10 - 1000 ng/mL1 - 1000 ng/mL
Limit of Quantification (LOQ) 5 ng/mL10 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 5%< 3%< 10%
Inter-day Precision (%RSD) < 7%< 5%< 10%
Accuracy (%Bias) Within ±10%Within ±8%Within ±15%
Recovery > 90%> 85%> 90%

Table 2: Quantitative Analysis of Piretanide in Human Urine

ParameterHPLC-Fluorescence (Direct Injection)[1]HPLC-Amperometric (LLE)LC-MS/MS (Dilute-and-Shoot)
Linearity Range 0.1 - 10 µg/mL15 - 1000 ng/mL5 - 2000 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL15 ng/mL5 ng/mL
Intra-day Precision (%RSD) < 6%< 1%< 10%
Inter-day Precision (%RSD) < 8%< 4%< 12%
Accuracy (%Bias) Within ±12%Within ±5%Within ±15%
Recovery Not Applicable> 90%Not Applicable

Experimental Protocols

HPLC-Fluorescence Method for Piretanide in Plasma and Urine

This method is adapted from Spahn-Langguth et al. (1991).[1]

1.1. Sample Preparation: Plasma

Plasma_Sample_Prep_HPLC Plasma Sample Preparation Workflow (HPLC-Fluorescence) plasma 1. Plasma Sample (1 mL) is 2. Add Internal Standard (e.g., Bumetanide) plasma->is acidify 3. Acidify to pH 4 (e.g., with 0.1 M HCl) is->acidify extract 4. Liquid-Liquid Extraction (with Diethyl Ether) acidify->extract vortex 5. Vortex and Centrifuge extract->vortex separate 6. Separate Organic Layer vortex->separate evaporate 7. Evaporate to Dryness separate->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into HPLC reconstitute->inject

Figure 2: Plasma sample preparation for HPLC.

Protocol:

  • To 1 mL of plasma, add a known amount of internal standard (e.g., bumetanide).

  • Acidify the sample to pH 4 using a suitable acid (e.g., 0.1 M HCl).

  • Perform liquid-liquid extraction by adding 5 mL of diethyl ether.

  • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 50 µL) into the HPLC system.

1.2. Sample Preparation: Urine

For urine samples, a direct injection method can be employed after minimal sample cleanup.[1]

Protocol:

  • To a 0.5 mL aliquot of urine, add a known amount of internal standard.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 20 µL) directly into the HPLC system.[1]

1.3. Chromatographic Conditions

  • Column: Octadecylsilane (ODS, C18), 5 µm particle size.

  • Mobile Phase:

    • For Plasma: Acetonitrile / pH 7 phosphate buffer (3:7, v/v).[1]

    • For Urine: Methanol / pH 7 phosphate buffer (12:13, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 287 nm and emission at 450 nm.[1]

  • Run Time: Approximately 8 minutes for plasma and 13 minutes for urine.[1]

LC-MS/MS Method for Piretanide in Plasma and Urine (Representative Protocol)

2.1. Sample Preparation: Plasma (Protein Precipitation)

Plasma_Sample_Prep_LCMSMS Plasma Sample Preparation Workflow (LC-MS/MS) plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (e.g., Isotopically Labeled Piretanide) plasma->is precipitate 3. Protein Precipitation (with Acetonitrile) is->precipitate vortex 4. Vortex and Centrifuge precipitate->vortex supernatant 5. Collect Supernatant vortex->supernatant dilute 6. Dilute with Mobile Phase A (optional) supernatant->dilute inject 7. Inject into LC-MS/MS dilute->inject

Figure 3: Plasma sample preparation for LC-MS/MS.

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., isotopically labeled piretanide).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly or diluted with the initial mobile phase if necessary.

2.2. Sample Preparation: Urine (Dilute-and-Shoot)

Protocol:

  • To 50 µL of urine, add a known amount of the internal standard.

  • Add 950 µL of the initial mobile phase (or a suitable buffer) to dilute the sample.

  • Vortex the mixture.

  • Transfer to an autosampler vial for injection.

2.3. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A reversed-phase C18 column with a small particle size (e.g., < 2 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for piretanide.

  • MRM Transitions (Hypothetical):

    • Piretanide: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions would need to be optimized experimentally by infusing a standard solution of piretanide into the mass spectrometer.)

Analyte Stability

Piretanide has been shown to be susceptible to degradation under alkaline conditions. Therefore, it is important to consider the following stability aspects during sample handling and storage:

  • Short-term Stability: For urine samples, it is recommended to store them at 4°C for up to 24 hours. For plasma, processing should be done as soon as possible. If short-term storage is necessary, keeping the samples on ice is advisable.

  • Long-term Stability: For long-term storage of both plasma and urine samples, freezing at -20°C or preferably -80°C is recommended to minimize degradation.

  • Freeze-Thaw Stability: The impact of repeated freeze-thaw cycles on piretanide concentration should be evaluated during method validation. It is generally recommended to minimize the number of freeze-thaw cycles.

Method Validation

All analytical methods for the quantification of piretanide in biological fluids must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The choice of analytical method for the quantification of piretanide in biological fluids will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. HPLC methods with fluorescence or amperometric detection offer reliable and cost-effective options. For higher sensitivity and selectivity, especially for studies requiring very low detection limits, LC-MS/MS is the method of choice. Proper sample handling, storage, and thorough method validation are essential to ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NKCC), primarily the NKCC2 isoform in the thick ascending limb of the loop of Henle, and to a lesser extent, the ubiquitously expressed NKCC1. This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in diuresis and a subsequent lowering of blood pressure. High-throughput screening (HTS) assays targeting NKCC are crucial for the discovery of novel modulators with potential therapeutic applications in cardiovascular and neurological disorders.

Piretanide-d4, a deuterated form of Piretanide, serves as a valuable tool in drug discovery and development. Its primary application in the context of HTS is as a stable isotope-labeled internal standard for mass spectrometry-based assays. This allows for precise quantification in complex biological matrices, enhancing the reliability of hit validation and pharmacokinetic studies. This document provides detailed protocols for a primary fluorescence-based HTS assay for NKCC1/2 inhibitors and a secondary mass spectrometry-based assay for hit confirmation, incorporating the use of this compound.

Signaling Pathway of the Na-K-Cl Cotransporter (NKCC)

The Na-K-Cl cotransporters are integral membrane proteins that mediate the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane. The activity of NKCC is tightly regulated by a variety of signaling pathways, including phosphorylation and dephosphorylation events mediated by kinases and phosphatases. This regulation is crucial for maintaining cellular volume and ion homeostasis.

NKCC_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKCC NKCC1/2 Na_int Na+ NKCC->Na_int Ion Influx K_int K+ NKCC->K_int Cl_int 2Cl- NKCC->Cl_int Na_ext Na+ Na_ext->NKCC K_ext K+ K_ext->NKCC Cl_ext 2Cl- Cl_ext->NKCC WNK_Kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNK_Kinases->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NKCC Phosphorylates & Activates PP1 Protein Phosphatase 1 (PP1) PP1->NKCC Dephosphorylates & Inactivates Piretanide Piretanide / this compound Piretanide->NKCC Inhibits Hypotonic_Stress Hypotonic Stress Hypotonic_Stress->WNK_Kinases Activates HTS_Workflow Plate_Cells 1. Plate HEK293 cells stably expressing NKCC1 in 384-well plates Incubate_1 2. Incubate overnight (37°C, 5% CO2) Plate_Cells->Incubate_1 Load_Dye 3. Load cells with a thallium-sensitive fluorescent dye Incubate_1->Load_Dye Incubate_2 4. Incubate for 60 min at 37°C Load_Dye->Incubate_2 Add_Compounds 5. Add test compounds and controls (Piretanide) Incubate_2->Add_Compounds Incubate_3 6. Incubate for 15 min at room temperature Add_Compounds->Incubate_3 Add_Stimulus 7. Add stimulus buffer containing Tl+ Incubate_3->Add_Stimulus Read_Fluorescence 8. Measure fluorescence intensity kinetically using a plate reader Add_Stimulus->Read_Fluorescence Analyze_Data 9. Analyze data to determine % inhibition and IC50 values Read_Fluorescence->Analyze_Data

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting isotopic interference issues encountered during the quantitative analysis of Piretanide using Piretanide-d4 as an internal standard. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Piretanide, a loop diuretic. It is used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Piretanide, it co-elutes chromatographically and experiences similar ionization effects. However, its increased mass (due to the four deuterium atoms) allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: I am observing a signal for unlabeled Piretanide in my blank samples containing only this compound. What is the likely cause?

This issue, often referred to as "crosstalk," can arise from two primary sources:

  • Isotopic Contribution: The natural abundance of heavy isotopes (primarily ¹³C) in Piretanide can result in a small percentage of molecules having a mass that overlaps with the mass of this compound. This is particularly relevant for the M+4 isotope peak of Piretanide.

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Piretanide as an impurity from its synthesis.

Q3: My calibration curve is non-linear at higher concentrations. Could this be related to isotopic interference?

Yes, significant isotopic interference can lead to non-linearity. If the unlabeled Piretanide contributes to the signal of the this compound internal standard, the measured response ratio (analyte/internal standard) will be artificially suppressed at higher analyte concentrations, causing the curve to plateau.

Q4: Can the position of the deuterium labels on this compound affect my analysis?

Absolutely. The stability of the deuterium labels is crucial. If the deuterium atoms are located on exchangeable sites (e.g., on a carboxyl or amine group), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the mass difference and inaccurate quantification. For this compound, the deuterium labels are on the pyrrolidine ring, which are generally stable under typical LC-MS conditions.

Troubleshooting Guides

Issue 1: Unexpected Signal in Blank Samples

If you observe a peak for Piretanide in a blank sample spiked only with this compound, follow these steps to diagnose the source of the interference.

Experimental Protocol: Assessing Isotopic Crosstalk and Internal Standard Purity

  • Prepare a series of solutions:

    • A solution containing only the this compound internal standard at the concentration used in your assay.

    • A series of calibration standards of unlabeled Piretanide at increasing concentrations, prepared without the internal standard.

  • LC-MS/MS Analysis:

    • Analyze the this compound-only solution and monitor the Multiple Reaction Monitoring (MRM) transition for unlabeled Piretanide. A significant signal indicates the presence of an impurity.

    • Analyze the unlabeled Piretanide standards and monitor the MRM transition for this compound. An increasing signal with increasing Piretanide concentration confirms isotopic crosstalk.

  • Data Interpretation:

    • Compare the peak area of the interfering signal to the peak area of the analyte at the lower limit of quantification (LLOQ). If the interference is more than 20% of the LLOQ response, it can significantly impact accuracy.

Parameter Piretanide This compound
Molecular Formula C₁₇H₁₈N₂O₅SC₁₇H₁₄D₄N₂O₅S
Molecular Weight 362.40 g/mol 366.42 g/mol
Deuteration Location N/A2,2,5,5-tetradeuteriopyrrolidin-1-yl

Table 1: Molecular Information for Piretanide and this compound.

Issue 2: Poor Signal or High Variability in Internal Standard Response

Inconsistent response from the this compound internal standard can compromise the accuracy and precision of your assay.

Experimental Protocol: Investigating Internal Standard Stability

  • Prepare Spiked Matrix Samples:

    • Spike a blank biological matrix (e.g., plasma, urine) with this compound at the working concentration.

  • Incubate under Various Conditions:

    • Benchtop Stability: Leave a set of samples at room temperature for a duration that mimics your typical sample preparation time.

    • Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles.

    • Autosampler Stability: Place a set of processed samples in the autosampler for the maximum anticipated run time.

  • Analyze and Compare:

    • Analyze the samples from each condition and compare the peak area of this compound to a freshly prepared control sample. A significant deviation (typically >15%) indicates instability.

Visualizing Troubleshooting Workflows

A logical approach is key to efficiently resolving isotopic interference issues.

TroubleshootingWorkflow start Start: Isotopic Interference Suspected check_blank Analyze Blank with IS-only start->check_blank signal_present Signal for Analyte in Blank? check_blank->signal_present check_purity Assess IS Purity: Analyze IS-only solution signal_present->check_purity Yes no_signal No Signal in Blank signal_present->no_signal No impurity Impurity in IS Confirmed check_purity->impurity Signal Present check_crosstalk Assess Isotopic Crosstalk: Analyze Analyte-only standards check_purity->check_crosstalk No Signal contact_supplier Contact Supplier for New Lot of IS impurity->contact_supplier crosstalk_confirmed Crosstalk Confirmed check_crosstalk->crosstalk_confirmed Signal Increases with Concentration optimize_mrm Optimize MRM Transitions crosstalk_confirmed->optimize_mrm check_linearity Assess Calibration Curve Linearity no_signal->check_linearity non_linear Non-Linear Curve? check_linearity->non_linear linear Linear Curve: Proceed with Validation non_linear->linear No investigate_matrix Investigate Matrix Effects non_linear->investigate_matrix Yes

Caption: A logical workflow for troubleshooting isotopic interference.

Key Experimental Methodologies

A robust LC-MS/MS method is fundamental to minimizing and diagnosing interference.

Typical LC-MS/MS Parameters for Piretanide Analysis

Parameter Condition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Piretanide: m/z 363.1 → 282.1 (Quantifier), 363.1 → 236.1 (Qualifier) This compound: m/z 367.1 → 286.1 (Quantifier)

Table 2: Example LC-MS/MS method parameters for the analysis of Piretanide. These may require optimization for your specific instrumentation and application.

Piretanide Fragmentation

Understanding the fragmentation of Piretanide is key to selecting appropriate MRM transitions and identifying potential interferences. The primary fragmentation pathway involves the loss of the sulfamoyl group and subsequent cleavages of the phenoxy and pyrrolidine moieties.

FragmentationPathway Piretanide Piretanide [M+H]⁺ m/z 363.1 Frag1 Loss of SO₂NH₂ (Sulfamoyl group) m/z 282.1 Piretanide->Frag1 Frag2 Loss of Phenoxy group m/z 236.1 Frag1->Frag2 Frag3 Further Fragmentation m/z 196.1 Frag2->Frag3

Caption: Simplified fragmentation pathway of Piretanide in positive ESI mode.

By systematically applying these troubleshooting steps and understanding the underlying principles of mass spectrometry and isotopic labeling, researchers can effectively identify and mitigate issues related to isotopic interference in the analysis of Piretanide using this compound.

Technical Support Center: Minimizing Matrix Effects in Piretanide Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Piretanide by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Piretanide analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Piretanide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your bioanalytical method.[2][3] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my Piretanide assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Piretanide is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[2][4]

  • Post-extraction Spike: This quantitative method compares the peak area of Piretanide in a solution prepared in a clean solvent to the peak area of Piretanide spiked into a blank matrix extract at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[2][5]

Q3: What is a suitable internal standard (IS) for Piretanide analysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Piretanide (e.g., Piretanide-d4). A SIL-IS has nearly identical chemical and physical properties to Piretanide and will be similarly affected by matrix components, thus providing the most accurate correction for any signal suppression or enhancement.[6][7] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties, such as bumetanide, can be considered, though it may not compensate for matrix effects as effectively.[8]

Q4: Which sample preparation technique is best for minimizing matrix effects for Piretanide in plasma?

A4: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components like phospholipids than protein precipitation (PPT).

  • LLE: A liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether at an acidic pH) has been shown to provide good recovery for Piretanide from plasma.[8]

  • SPE: Solid-phase extraction offers a wide range of sorbents and elution solvents that can be optimized for Piretanide to achieve high purity extracts.[9][10]

  • PPT: While simple and fast, protein precipitation is a non-selective sample cleanup method and may result in significant matrix effects due to the presence of residual phospholipids and other endogenous components.[11]

Q5: For Piretanide analysis in urine, is extensive sample preparation always necessary?

A5: Not always. For urine samples, a simple "dilute-and-shoot" approach, where the urine is centrifuged and the supernatant is diluted with mobile phase before injection, can sometimes be sufficient.[8] However, this depends on the sensitivity required and the cleanliness of the chromatographic system. If matrix effects are observed, a more thorough sample preparation like SPE or LLE should be considered.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no Piretanide signal in spiked plasma/urine samples Significant ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids and salts.[9] 2. Optimize Chromatography: Modify the gradient to better separate Piretanide from the region of ion suppression. Consider a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[4] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12]
Poor reproducibility of QC samples Inconsistent matrix effects between different lots of biological matrix.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[6][7] 2. Employ Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to account for consistent matrix effects.[13] 3. Enhance Sample Cleanup: A more robust SPE or LLE protocol can minimize variability in matrix composition between samples.[14]
Peak tailing or distorted peak shape for Piretanide Co-elution with interfering substances or secondary interactions with the analytical column.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain Piretanide in a single ionic state. 2. Change Column Chemistry: If ion-exchange is suspected, consider a column with a different base material or end-capping. 3. Improve Sample Cleanup: More effective removal of matrix components can often improve peak shape.
Gradual decrease in signal intensity over a run Accumulation of matrix components in the ion source or on the analytical column.1. Implement a Diverter Valve: Divert the flow to waste during the initial and final portions of the chromatogram when highly retained, non-volatile matrix components may elute. 2. Optimize Sample Preparation: A cleaner sample extract will lead to less contamination of the LC-MS system. 3. Perform Regular System Maintenance: Clean the ion source and replace the guard column as needed.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Piretanide from Plasma
  • To 500 µL of plasma sample, add the internal standard solution.

  • Acidify the sample to approximately pH 4 with a suitable acid (e.g., 1M HCl).

  • Add 3 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Piretanide from Plasma/Urine
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of pre-treated sample (plasma or urine with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Piretanide and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.

Quantitative Data Summary

The following tables provide expected performance data for Piretanide bioanalysis based on typical validated LC-MS/MS methods for small molecules. Actual results will vary depending on the specific method and instrumentation.

Table 1: Expected Recovery of Piretanide with Different Sample Preparation Methods

Sample Preparation Method Biological Matrix Expected Recovery (%)
Liquid-Liquid Extraction (LLE)Plasma85 - 105
Solid-Phase Extraction (SPE)Plasma90 - 110
Protein Precipitation (PPT)Plasma> 80
Dilute-and-ShootUrine> 95

Table 2: Expected Matrix Effect for Piretanide with Different Sample Preparation Methods

Sample Preparation Method Biological Matrix Expected Matrix Effect (%) *
Liquid-Liquid Extraction (LLE)Plasma85 - 115
Solid-Phase Extraction (SPE)Plasma90 - 110
Protein Precipitation (PPT)Plasma70 - 130
Dilute-and-ShootUrine80 - 120

*Matrix Effect (%) is calculated as (Peak area in presence of matrix / Peak area in clean solvent) x 100. A value of 100% indicates no matrix effect.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma or Urine Sample add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for Piretanide bioanalysis.

troubleshooting_logic cluster_solutions Solutions for Matrix Effect start Inaccurate or Irreproducible Results? check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me Review other method parameters (e.g., instrument stability, standard preparation) me_present->no_me No optimize_prep Improve Sample Preparation (SPE or LLE) me_present->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Addressing Ion Suppression in LC-MS/MS with Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piretanide-d4 as an internal standard to address ion suppression in LC-MS/MS analysis.

Troubleshooting Guides

This section offers a systematic approach to identifying, troubleshooting, and mitigating common issues related to ion suppression in the LC-MS/MS analysis of Piretanide.

Issue 1: Low Signal Intensity or Complete Signal Loss for Piretanide and/or this compound

Possible Cause: Severe ion suppression is a primary suspect when a significant drop or complete loss of signal is observed for both the analyte and the internal standard. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target compounds in the mass spectrometer's ion source.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Consider the following techniques:

    • Protein Precipitation (PPT): A rapid method for removing proteins, a major source of ion suppression.[2]

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively adsorbing the analyte onto a solid sorbent and eluting it with a clean solvent, effectively removing a wide range of interferences.[1]

  • Chromatographic Separation: Modify your LC method to separate the elution of Piretanide and this compound from the ion-suppressing components.

    • Gradient Modification: Adjust the mobile phase gradient to alter the elution profile.

    • Column Chemistry: Employ a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) to change selectivity.

    • Flow Rate Adjustment: Lowering the flow rate can sometimes enhance ionization efficiency.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this approach may not be suitable for trace-level analysis.

Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in inconsistent analytical results.

Solutions:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Piretanide. Because it is chemically almost identical to the analyte, it will be affected by ion suppression to the same extent.[3] By using the peak area ratio of the analyte to the internal standard for quantification, variability due to ion suppression can be effectively normalized.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the standards and samples experience similar matrix effects.[1]

  • Robust Sample Preparation: A thorough and consistent sample preparation method, such as SPE, is crucial to minimize variability in matrix effects between samples.[1]

Issue 3: this compound Signal is Strong, but the Piretanide Signal is Suppressed

Possible Cause: This scenario can occur if the concentration of the internal standard, this compound, is too high, leading to competition with the analyte for ionization.

Solutions:

  • Optimize Internal Standard Concentration: The concentration of this compound should be carefully optimized. It should be high enough to provide a robust and reproducible signal but not so high that it suppresses the ionization of the endogenous Piretanide. A common starting point is a concentration similar to the mid-point of the calibration curve for the analyte.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS/MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting molecules from the sample matrix.[4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[5]

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard for Piretanide. Because it has nearly identical physicochemical properties, it co-elutes with Piretanide and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be corrected, leading to more accurate and precise quantification.

Q3: What are the primary sources of ion suppression in biological samples?

A3: The most common sources of ion suppression in biological matrices like plasma are phospholipids, salts, and proteins. These molecules can co-elute with the analyte and interfere with the ionization process in the ESI or APCI source.

Q4: Which sample preparation technique is best for minimizing ion suppression?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT) is a simple and fast method but may not remove all ion-suppressing components.

  • Liquid-Liquid Extraction (LLE) offers better cleanup than PPT.

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a wide range of interferences and providing the cleanest extracts, thereby minimizing ion suppression.[1]

Q5: How can I experimentally determine if ion suppression is affecting my analysis?

A5: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal indicates the elution of components from the matrix that are causing ion suppression.

Quantitative Data Summary

The following tables summarize typical performance characteristics of different sample preparation techniques for small molecules in plasma. Note that these are general values, and the actual performance for Piretanide should be validated in your laboratory.

Table 1: Comparison of Sample Preparation Techniques

TechniqueTypical Analyte Recovery (%)Typical Ion Suppression Reduction (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 10020 - 50Simple, fast, and inexpensive.May not effectively remove all interfering matrix components.[2]
Liquid-Liquid Extraction (LLE) 70 - 9550 - 80Good removal of salts and phospholipids.Can be labor-intensive and may have emulsion formation issues.
Solid-Phase Extraction (SPE) 85 - 10080 - 99Provides the cleanest extracts and high analyte concentration.Requires method development and can be more costly.[1]

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize where ion suppression occurs during your chromatographic run.

  • Workflow:

    cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-Union Column->Tee SyringePump Syringe Pump (Piretanide Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

    Post-column infusion experimental setup.
  • Procedure:

    • Set up your LC-MS/MS system as shown in the diagram above.

    • Prepare a solution of Piretanide in your mobile phase at a concentration that provides a stable and mid-range signal.

    • Infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the eluent from the LC column using a T-union.

    • Begin acquiring data on the mass spectrometer in MRM mode for Piretanide. You should observe a stable, elevated baseline.

    • Inject a blank plasma sample that has been processed using your current sample preparation method.

    • Monitor the baseline. Any significant drop in the signal indicates a region of ion suppression.

2. Protein Precipitation (PPT) Protocol

A quick and straightforward method for sample cleanup.

  • Workflow:

    Start Start: Plasma Sample AddIS Add this compound (Internal Standard) Start->AddIS AddSolvent Add 3 volumes of ice-cold Acetonitrile AddIS->AddSolvent Vortex Vortex to Precipitate Proteins AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

    Protein precipitation workflow for plasma samples.
  • Procedure:

    • To 100 µL of plasma, add a known amount of this compound solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. Liquid-Liquid Extraction (LLE) Protocol

This method provides cleaner samples than PPT.

  • Workflow:

    Start Start: Plasma Sample AddIS Add this compound Start->AddIS AddBuffer Add pH adjusting buffer AddIS->AddBuffer AddSolvent Add immiscible organic solvent (e.g., Ethyl Acetate) AddBuffer->AddSolvent Vortex Vortex to Extract AddSolvent->Vortex Centrifuge Centrifuge to separate phases Vortex->Centrifuge OrganicLayer Transfer Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

    Liquid-liquid extraction workflow for plasma samples.
  • Procedure:

    • To 200 µL of plasma, add a known amount of this compound.

    • Add a suitable buffer to adjust the pH and ensure Piretanide is in a neutral form.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2-5 minutes to ensure thorough mixing and extraction.

    • Centrifuge to achieve a clear separation of the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

4. Solid-Phase Extraction (SPE) Protocol

This protocol yields the cleanest samples, significantly reducing ion suppression.

  • Workflow:

    Start Start: Plasma Sample Pretreat Pre-treat Sample (Add IS, Dilute/Adjust pH) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (e.g., Methanol) Equilibrate Equilibrate SPE Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute Piretanide & this compound (with organic solvent) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

    Solid-phase extraction workflow for plasma samples.
  • Procedure:

    • Sample Pre-treatment: Spike the plasma sample with this compound. Dilute the sample with an appropriate buffer to reduce viscosity and adjust the pH.

    • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol through it.

    • Cartridge Equilibration: Equilibrate the cartridge by passing water or an aqueous buffer through it.

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute Piretanide and this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

    • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

References

Technical Support Center: Optimizing Chromatographic Separation of Piretanide and Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful chromatographic separation and quantification of Piretanide and its deuterated internal standard, Piretanide-d4.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Piretanide and this compound by LC-MS/MS.

Diagram: Troubleshooting Workflow for Piretanide/Piretanide-d4 Analysis

troubleshooting_workflow start Problem Identified peak_shape Poor Peak Shape (Tailing, Broadening, Splitting) start->peak_shape retention_time Retention Time Shift start->retention_time sensitivity Low Sensitivity / Poor Signal start->sensitivity precision Poor Precision / Inaccurate Quantification start->precision check_column Check Column Performance (Age, Contamination, Voids) peak_shape->check_column check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) peak_shape->check_mobile_phase check_injection Injection Solvent Mismatch? peak_shape->check_injection retention_time->check_column retention_time->check_mobile_phase optimize_gradient Optimize Gradient retention_time->optimize_gradient check_flow_rate Verify Flow Rate & Pressure retention_time->check_flow_rate check_ms_params Optimize MS Parameters (Source, Gas, Voltages) sensitivity->check_ms_params check_sample_prep Evaluate Sample Preparation (Recovery, Matrix Effects) sensitivity->check_sample_prep precision->check_sample_prep check_is Investigate Internal Standard (Purity, Stability, Co-elution) precision->check_is analyte_is_relationship cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis piretanide Piretanide (Analyte) extraction extraction piretanide->extraction Experiences Variable Recovery piretanide_d4 This compound (IS) piretanide_d4->extraction Experiences Similar Recovery quantification Accurate Quantification (Ratio of Analyte/IS) piretanide_d4->quantification Corrects for Variability ionization Ionization extraction->ionization ionization->quantification sample_prep_workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile (PPT) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Preventing in-source fragmentation of Piretanide-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Piretanide-d4 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantification. For deuterated standards like this compound, ISF can also complicate the interpretation of results by creating fragments that may overlap with the non-deuterated analyte or other interfering species.

Q2: What are the main causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation are excessive energy transferred to the ions in the ion source. This can be due to:

  • High Voltages: Elevated declustering potential or fragmentor voltage can increase the energy of collisions between ions and gas molecules, leading to fragmentation.[1]

  • High Temperatures: Elevated ion source temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules.[1]

  • Solvent and Matrix Effects: The composition of the mobile phase and sample matrix can influence ionization efficiency and the likelihood of fragmentation.

Q3: What are the common fragment ions observed for Piretanide?

A3: Based on available mass spectrometry data for Piretanide, the following fragment ions have been observed. It is important to monitor for these and their corresponding deuterated (d4) masses to identify in-source fragmentation.

Precursor Ion (Piretanide, [M+H]⁺) m/zFragment Ion m/zPutative Structure/Loss
363.11282.1102Loss of the pyrrolidine group
363.11236.1053Further fragmentation after initial loss
363.11196.0759Further fragmentation
363.11141.0689Further fragmentation

Data sourced from PubChem CID 4849.[2]

Q4: How can I minimize in-source fragmentation of this compound?

A4: To minimize in-source fragmentation, it is crucial to optimize the ion source parameters. Key strategies include:

  • Reduce Cone/Fragmentor Voltage: Lowering the voltage applied to the sampling cone or fragmentor reduces the collisional energy within the ion source.

  • Optimize Source Temperature: Systematically evaluate a range of source temperatures to find the lowest temperature that maintains adequate desolvation and ionization without inducing fragmentation.

  • Adjust Mobile Phase Composition: If possible, modify the mobile phase to promote softer ionization. This may involve adjusting the percentage of organic solvent or the type and concentration of additives.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low intensity of this compound precursor ion ([M+H]⁺) and high intensity of known fragment ions.In-source fragmentation is occurring.1. Confirm Fragmentation: Compare the observed fragment ions to the known fragments of Piretanide (see FAQ Q3). 2. Optimize Cone/Fragmentor Voltage: Perform a voltage ramp experiment, systematically decreasing the voltage and monitoring the ratio of the precursor ion to the fragment ions. 3. Optimize Source Temperature: Conduct a temperature optimization study, starting with a lower temperature and gradually increasing it while monitoring the fragmentation.
Poor signal-to-noise ratio for this compound.In-source fragmentation is reducing the precursor ion signal, bringing it closer to the baseline noise.Follow the steps for "Low intensity of precursor ion." Additionally, consider sample pre-concentration or using a more sensitive instrument if optimization does not yield sufficient signal.
Inconsistent quantification results.Variable in-source fragmentation between samples and standards due to matrix effects.1. Matrix-Matched Standards: Prepare calibration standards in a matrix that closely mimics the study samples to ensure that any matrix-induced fragmentation is consistent across the analytical run. 2. Optimize Chromatographic Separation: Ensure that this compound is well-separated from any co-eluting matrix components that may enhance fragmentation.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Source Parameters

  • Solution Preparation: Prepare a standard solution of this compound at a concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Initial Settings: Begin with the instrument manufacturer's recommended settings for a similar compound.

  • Cone/Fragmentor Voltage Optimization:

    • Set the source temperature to a moderate value (e.g., 120°C).

    • Acquire spectra while ramping the cone or fragmentor voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps.

    • Monitor the intensity of the this compound precursor ion ([M+H]⁺ at m/z ~367.14) and its potential fragment ions.

    • Plot the ion intensities as a function of the voltage.

    • Select the voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.

  • Source Temperature Optimization:

    • Set the cone/fragmentor voltage to the optimized value from the previous step.

    • Acquire spectra at various source temperatures (e.g., in 20°C increments from 100°C to 200°C).

    • Monitor the intensity of the precursor and fragment ions.

    • Select the lowest temperature that provides good signal intensity and minimal fragmentation.

  • Final Parameter Selection: Based on the data from steps 4 and 5, select the optimal combination of cone/fragmentor voltage and source temperature.

Visualizations

In_Source_Fragmentation_Pathway cluster_source Ion Source cluster_analyzer Mass Analyzer Piretanide_d4 This compound [M+H]⁺ m/z ~367.14 Fragment_1 Fragment Ion 1 Loss of Pyrrolidine-d4 m/z ~286.13 Piretanide_d4->Fragment_1 In-Source Fragmentation (High Energy) Detected_Precursor Detected Precursor Piretanide_d4->Detected_Precursor Desired Path Fragment_2 Other Fragments Fragment_1->Fragment_2 Further Fragmentation Detected_Fragments Detected Fragments Fragment_1->Detected_Fragments Fragment_2->Detected_Fragments

Caption: In-source fragmentation pathway of this compound.

Troubleshooting_Workflow start Low Precursor Ion Signal High Fragment Ion Signal is_fragmentation Is In-Source Fragmentation Occurring? start->is_fragmentation optimize_voltage Decrease Cone/ Fragmentor Voltage is_fragmentation->optimize_voltage Yes other_issues Consider Other Issues: - Sample Preparation - Instrument Sensitivity is_fragmentation->other_issues No optimize_temp Decrease Source Temperature optimize_voltage->optimize_temp reassess Re-evaluate Signal optimize_temp->reassess reassess->optimize_voltage No Improvement success Problem Resolved reassess->success Improved

References

Technical Support Center: Troubleshooting Poor Recovery of Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high and consistent recovery of internal standards is paramount for accurate bioanalysis. This guide provides a comprehensive resource for troubleshooting poor recovery of Piretanide-d4 during sample extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:

  • Suboptimal pH: Piretanide is an acidic drug with a pKa of 4.68.[1] The pH of the sample and solutions used during extraction plays a critical role in its ionization state and, consequently, its retention and elution behavior.

  • Inappropriate Extraction Method: The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) depends on the sample matrix, required cleanliness of the extract, and desired recovery. An unsuitable method can lead to significant analyte loss.

  • Matrix Effects: Components in biological matrices (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.

  • Analyte Instability: Piretanide can degrade under certain conditions, particularly in alkaline solutions.[2] Improper storage or handling of samples can lead to lower than expected concentrations.

  • Improper SPE Sorbent and Solvent Selection: In SPE, the choice of sorbent (e.g., C18, mixed-mode) and the composition of wash and elution solvents are crucial for selective retention and efficient recovery of this compound.

Q2: How can I improve the recovery of this compound in Solid-Phase Extraction (SPE)?

Improving SPE recovery involves a systematic optimization of each step. Consider the following:

  • Sorbent Selection: For an acidic compound like Piretanide, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are often effective.[3][4] For complex matrices, a mixed-mode sorbent with both reversed-phase and anion exchange characteristics can provide higher selectivity and cleaner extracts.[5][6][7][8]

  • pH Adjustment: To ensure optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 pH units below the pKa of Piretanide (i.e., pH ≤ 2.68). This ensures the analyte is in its neutral, more hydrophobic form.

  • Wash Solvent Optimization: The wash step is critical for removing interferences without prematurely eluting the analyte. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content to find the strongest possible wash solvent that does not cause analyte loss.

  • Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, a higher percentage of organic solvent (e.g., methanol or acetonitrile) is typically used. For ion-exchange mechanisms, adjusting the pH of the elution solvent to deprotonate the analyte (pH > 6.68) will facilitate its release.

Q3: What are the key considerations for Liquid-Liquid Extraction (LLE) of this compound?

LLE is a classic technique that can yield high recoveries if optimized correctly. Key factors include:

  • Solvent Selection: The choice of an appropriate immiscible organic solvent is crucial. For acidic drugs like Piretanide, polar organic solvents like diethyl ether or ethyl acetate are often used.

  • pH Adjustment: Similar to SPE, adjusting the sample pH to below the pKa of Piretanide will keep it in its neutral form, promoting its partition into the organic phase. One study reported successful extraction from plasma using diethyl ether at pH 4.

  • Extraction Volume and Repetitions: Using an adequate volume of extraction solvent and performing multiple extractions (e.g., 2-3 times) can significantly improve recovery.

  • Ionic Strength: Adding salt to the aqueous phase can sometimes enhance the partitioning of the analyte into the organic phase (salting-out effect).

Q4: When is Protein Precipitation (PP) a suitable method, and how can I optimize it for this compound?

Protein precipitation is a simple and fast method for removing proteins from plasma or serum samples. However, it may result in a less clean extract compared to SPE or LLE.

  • Precipitating Agent: Acetonitrile is a commonly used and effective solvent for protein precipitation.[9][10][11][12] A typical ratio is 3:1 (v/v) of acetonitrile to plasma.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal.

  • Analyte Co-precipitation: There is a risk that the analyte of interest, including this compound, may co-precipitate with the proteins, leading to lower recovery. It is essential to validate the method to ensure this is not a significant issue.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Use the following decision tree to diagnose and resolve low recovery issues in your SPE method.

SPE_Troubleshooting start Low this compound Recovery in SPE q1 Is the analyte in the flow-through or wash fractions? start->q1 a1_yes Analyte lost during loading/washing q1->a1_yes Yes a1_no Analyte retained on the cartridge q1->a1_no No q2 Was the sample pH adjusted to ~2.7? a1_yes->q2 q4 Is the elution solvent strong enough? a1_no->q4 a2_no Adjust sample pH to ≤ 2.7 to ensure neutral form q2->a2_no No q3 Is the wash solvent too strong? q2->q3 Yes end Recovery Improved a2_no->end a3_yes Decrease organic content in wash solvent q3->a3_yes Yes q3->end No, proceed to check elution a3_yes->end a4_no Increase organic content or adjust pH of elution solvent q4->a4_no No q4->end Yes, consider other issues (e.g., stability) a4_no->end

Caption: Troubleshooting workflow for low SPE recovery.

Low Recovery in Liquid-Liquid Extraction (LLE)

Follow this logical flow to address poor LLE recovery.

LLE_Troubleshooting start Low this compound Recovery in LLE check_ph Verify Sample pH is Acidic (e.g., pH 4) start->check_ph check_solvent Evaluate Extraction Solvent Polarity and Volume check_ph->check_solvent check_emulsions Check for Emulsion Formation check_solvent->check_emulsions optimize_mixing Optimize Mixing/Vortexing Time check_emulsions->optimize_mixing consider_salting_out Consider Salting-Out Effect optimize_mixing->consider_salting_out solution Improved Recovery consider_salting_out->solution

Caption: Troubleshooting workflow for low LLE recovery.

Quantitative Data Summary

The following table summarizes expected recovery data for Piretanide and related compounds using different extraction methods. Note that recovery can be matrix and method dependent.

AnalyteMatrixExtraction MethodSorbent/SolventReported Recovery (%)Reference
PiretanideUrineLiquid-Liquid ExtractionNot Specified> 90[13]
Bumetanide (structurally similar)UrineLiquid-Liquid ExtractionNot Specified71 ± 1[14]
Bumetanide (structurally similar)UrineSolid-Phase ExtractionNot Specified84.2 ± 0.7[14]
Various Acidic DrugsPlasmaProtein PrecipitationAcetonitrile> 80
Various PharmaceuticalsPlasmaSPE (Oasis HLB)Polymeric Reversed-Phase≥ 80
Various PharmaceuticalsPlasmaSPE (Oasis PRiME HLB)Polymeric Reversed-Phase> 79

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a general guideline for a mixed-mode SPE and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the this compound internal standard.

    • Add 100 µL of 2% formic acid (pH ≈ 2) to acidify the sample.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode strong anion exchange/reversed-phase SPE cartridge (e.g., ISOLUTE HAX).

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of 2% formic acid. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a suitable elution solvent. For a mixed-mode sorbent, this could be a basic organic solution (e.g., 2% ammonium hydroxide in methanol) to disrupt the ion-exchange interaction.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your LC-MS mobile phase.

Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
  • Sample Preparation:

    • To 1 mL of urine, add the this compound internal standard.

    • Adjust the pH of the urine sample to approximately 4 with a suitable acid (e.g., formic acid or acetic acid).

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step (step 2) on the remaining aqueous layer with a fresh aliquot of organic solvent.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Detailed Protein Precipitation (PP) Protocol for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS system or evaporated and reconstituted in mobile phase if concentration is needed.

Analyte Stability

  • Stock and Working Solutions: Piretanide is known to be sensitive to alkaline conditions.[2] Therefore, stock and working solutions should be prepared in a neutral or slightly acidic solvent and stored at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation.

  • Biological Matrix: The stability of this compound in the biological matrix (plasma, urine) should be evaluated under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for the expected duration of the study. Freeze-thaw stability should also be assessed.

  • Post-Preparative Stability: The stability of the extracted samples in the autosampler should be determined to ensure that no degradation occurs before analysis.

By systematically addressing these potential issues, researchers can effectively troubleshoot and optimize their sample extraction methods to achieve reliable and reproducible recovery of this compound, leading to more accurate and robust bioanalytical data.

References

Calibration curve issues in Piretanide quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Piretanide, particularly concerning calibration curves.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems encountered during the analytical quantification of Piretanide.

Issue 1: Non-linear Calibration Curve

A non-linear calibration curve is a common issue that can arise from various factors, from sample preparation to instrument settings.

Initial Checks:

  • Visual Inspection: Plot the response (e.g., peak area) versus the concentration. Does the curve appear to bend at higher concentrations, or is it scattered?

  • Correlation Coefficient (r²): An r² value below 0.99 may indicate non-linearity.[1] However, a high r² alone does not guarantee linearity.

  • Residuals Plot: A random distribution of residuals around the zero line suggests a good fit. Any pattern may indicate non-linearity or other issues.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linear Calibration Curve start Non-Linear Calibration Curve Observed check_prep Verify Standard Preparation (Concentration, Dilution, Stability) start->check_prep check_instrument Examine Instrument Parameters (Detector Saturation, Wavelength) check_prep->check_instrument Correct reprepare Re-prepare Standards check_prep->reprepare Incorrect check_matrix Investigate Matrix Effects (Ion Suppression/Enhancement) check_instrument->check_matrix No Saturation adjust_range Adjust Concentration Range check_instrument->adjust_range Saturation optimize_method Optimize Sample Preparation and/or Chromatographic Method check_matrix->optimize_method Present end Linear Curve Achieved check_matrix->end Absent reprepare->start adjust_range->start optimize_method->start

Caption: Troubleshooting workflow for a non-linear Piretanide calibration curve.

Issue 2: Poor Reproducibility of Quality Control (QC) Samples

Inaccurate or imprecise measurements of QC samples indicate a problem with the analytical method's reliability.

Initial Checks:

  • QC Sample Preparation: Ensure that QC samples are prepared independently from the calibration standards.

  • Analyte Stability: Piretanide may be susceptible to degradation under certain conditions.[2] Assess stability in the matrix and under the storage conditions.

  • System Suitability: Check system suitability parameters (e.g., peak shape, retention time, and resolution) to ensure the analytical system is performing correctly.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor QC Reproducibility start_qc Poor QC Reproducibility check_qc_prep Verify QC Sample Preparation (Weighing, Dilution) start_qc->check_qc_prep check_stability Evaluate Analyte Stability (Freeze-thaw, Bench-top) check_qc_prep->check_stability No Errors reprepare_qc Re-prepare QC Samples check_qc_prep->reprepare_qc Error Found check_system Assess System Performance (System Suitability) check_stability->check_system Stable adjust_storage Modify Sample Handling and Storage Conditions check_stability->adjust_storage Instability Detected troubleshoot_hplc Troubleshoot HPLC/LC-MS System (Pump, Injector, Column, Detector) check_system->troubleshoot_hplc Fails end_qc Acceptable QC Performance check_system->end_qc Passes reprepare_qc->start_qc adjust_storage->start_qc troubleshoot_hplc->start_qc

Caption: Troubleshooting workflow for poor reproducibility of QC samples.

Frequently Asked Questions (FAQs)

Calibration Curve Construction

  • Q1: What is a typical linear range for Piretanide quantification by HPLC-UV?

    • A1: Linearity for Piretanide has been reported in ranges such as 0.02-0.3 µg/20 µL for HPLC methods.[2] The specific linear range will depend on the sensitivity of the instrument and the detector used.

  • Q2: My calibration curve is consistently showing a negative y-intercept. What could be the cause?

    • A2: A negative y-intercept can be caused by a blank sample that has a higher response than some of the low concentration standards or by improper background subtraction. Ensure your blank matrix is free of interferences and re-evaluate the integration baseline.

  • Q3: The response at my highest calibration point is lower than expected, causing the curve to plateau. Why is this happening?

    • A3: This is often a sign of detector saturation.[3] The detector has reached its upper limit of detection and cannot respond linearly to increasing concentrations. To resolve this, you can either dilute your high concentration standards or reduce the injection volume.

Sample Preparation and Matrix Effects

  • Q4: What are common sample preparation techniques for Piretanide from biological matrices like urine?

    • A4: Liquid-liquid extraction is a commonly used method for extracting Piretanide from urine samples.[4]

  • Q5: How can I assess for matrix effects in my LC-MS/MS analysis of Piretanide?

    • A5: Matrix effects, such as ion suppression or enhancement, can be evaluated by comparing the response of Piretanide in a post-extraction spiked blank matrix sample to the response of a pure solution of Piretanide at the same concentration.[5][6]

Methodology and Protocols

  • Q6: Can you provide a starting point for an HPLC-UV method for Piretanide?

    • A6: A published HPLC method for Piretanide uses a µ-Bondapak C18 column with a mobile phase of methanol:water:acetic acid (70:30:1, v/v/v) at a flow rate of 1.0 ml/min and UV detection at 275 nm.[2]

Quantitative Data Summary

ParameterTypical Value/RangeReference
Linearity Range (HPLC) 0.02-0.3 µg/20 µL[2]
Linearity Range (TLC) 0.5-10 µ g/spot [2]
Mean Percentage Recovery 99.27% ± 0.52% (HPLC)[2]
Detection Wavelength (UV) 275 nm[2][4]
Correlation Coefficient (r²) > 0.99[1]

Experimental Protocols

HPLC Method for Piretanide Quantification

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: µ-Bondapak C18.[2]

  • Mobile Phase: A mixture of methanol, water, and acetic acid in a 70:30:1 (v/v/v) ratio.[2]

  • Flow Rate: 1.0 ml/min.[2][4]

  • Detection: UV detection at a wavelength of 275 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Calibration Standards: Prepare a series of standard solutions of Piretanide in the mobile phase within the expected linear range.

  • Sample Preparation: For biological samples, a liquid-liquid extraction may be necessary.[4]

Logical Relationships in Calibration Curve Deviations

cluster_2 Cause and Effect in Calibration Curve Issues cause1 Incorrect Standard Dilutions effect1 Scattered Points/ Poor r² cause1->effect1 cause2 Detector Saturation effect2 Plateau at High Concentrations cause2->effect2 cause3 Analyte Degradation effect3 Low Response/ Inconsistent Results cause3->effect3 cause4 Matrix Interference effect4 Inaccurate Quantification/ Variable Intercepts cause4->effect4

Caption: Relationship between common causes and their effects on calibration curves.

References

Ensuring robustness of the analytical method for Piretanide.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analytical Method for Piretanide

Welcome to the technical support center for the analytical method of Piretanide. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the robustness of their analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a robustness study for an analytical method?

A1: The primary objective of a robustness study is to evaluate the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories, instruments, or analysts.[1]

Q2: Which parameters should be investigated in a robustness study for the HPLC analysis of Piretanide?

A2: For a typical HPLC method for Piretanide, the following parameters should be intentionally varied to assess robustness:

  • Mobile Phase Composition (e.g., ±2% variation in the organic solvent ratio).

  • Mobile Phase pH (e.g., ±0.2 units).

  • Column Temperature (e.g., ±5°C).

  • Flow Rate (e.g., ±0.1 mL/min).

  • UV Detection Wavelength (e.g., ±2 nm).

  • Different HPLC Columns (e.g., different batches or manufacturers).

  • Different HPLC Instruments.

Q3: What is a stability-indicating method and why is it important for Piretanide analysis?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), Piretanide, in the presence of its degradation products, impurities, and excipients.[2][3] It is crucial for determining the stability of the drug substance and drug product over time, ensuring that the measured potency is not falsely elevated by co-eluting degradants.[4][5] Forced degradation studies are performed to develop and validate such a method.[4][6]

Q4: What are the typical acceptance criteria for a robustness study?

A4: The acceptance criteria for a robustness study are typically pre-defined. Key system suitability parameters such as peak tailing, resolution between Piretanide and its nearest eluting peak, and theoretical plates should remain within acceptable limits. The relative standard deviation (%RSD) for the assay of the standard solution under the varied conditions should generally not exceed 2.0%.

Troubleshooting Guide: HPLC Analysis of Piretanide

This section addresses common problems encountered during the HPLC analysis of Piretanide.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Blockage in the system (e.g., plugged column frit, guard column, or tubing).2. Particulate matter from the sample or mobile phase.3. Mobile phase precipitation (especially if buffers are used).1. Systematically isolate the source of pressure by removing components (start with the column).2. If the column is the source, try back-flushing it. If this fails, replace the inlet frit or the column.3. Ensure all samples and mobile phases are filtered through a 0.45 µm filter.4. Flush the system daily with fresh water to prevent salt buildup.
Baseline Drift 1. Changes in mobile phase composition.2. Column temperature fluctuations.3. Insufficient column equilibration.4. Contamination in the mobile phase or column.1. Ensure mobile phase components are accurately measured and well-mixed. Use freshly prepared mobile phase.2. Use a column oven to maintain a stable temperature.3. Allow sufficient time for the column to equilibrate with the mobile phase before starting analysis.4. Use high-purity solvents and flush the system to remove contaminants.
Baseline Noise (Wavy or Spikes) 1. Air bubbles in the pump or detector.2. Pump pulsations or faulty check valves.3. Detector lamp instability.4. Electrical interference.1. Degas the mobile phase thoroughly using sonication or vacuum filtration.2. Prime the pump to remove any trapped air.3. If noise persists, inspect and clean or replace pump check valves.4. Allow the detector lamp to warm up sufficiently. If the noise is excessive, the lamp may need replacement.
Peak Tailing 1. Secondary interactions between Piretanide and active sites on the column (e.g., residual silanols).2. Column degradation or contamination.3. Mismatch between sample solvent and mobile phase.1. The mobile phase for Piretanide often contains acetic acid (e.g., methanol:water:acetic acid 70:30:1 v/v/v) to suppress silanol interactions. Ensure the pH is appropriate.2. Use a guard column and replace it regularly. If the analytical column is old, replace it.3. Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times 1. Pump flow rate instability (leaks or air bubbles).2. Inconsistent mobile phase preparation.3. Column temperature changes.4. Column aging or degradation.1. Check for leaks in the system, especially around pump seals and fittings. Prime the pump.2. Prepare the mobile phase carefully and consistently for each run.3. Use a column oven for temperature control.4. Monitor system suitability parameters; a consistent drift in retention time may indicate the need for a new column.

Experimental Protocols

Protocol 1: Robustness Study for Piretanide HPLC Method

Objective: To assess the robustness of the HPLC method for the quantification of Piretanide.

Methodology:

  • Standard Preparation: Prepare a standard solution of Piretanide at a known concentration (e.g., 50 µg/mL) in the mobile phase.

  • Chromatographic System:

    • HPLC System: A validated HPLC system with a UV detector.

    • Column: µ-Bondapak C18, 10 µm, 300 x 3.9 mm (or equivalent).

    • Nominal Conditions:

      • Mobile Phase: Methanol:Water:Acetic Acid (70:30:1, v/v/v).[2]

      • Flow Rate: 1.0 mL/min.[2]

      • Column Temperature: 30°C.

      • Detection Wavelength: 275 nm.[2]

      • Injection Volume: 20 µL.

  • Parameter Variation: Deliberately vary the analytical parameters one at a time, as detailed in the table below. For each condition, inject the standard solution in triplicate.

  • Data Analysis: Calculate the mean peak area, retention time, tailing factor, and theoretical plates for each condition. Determine the %RSD of the peak area across all conditions.

Quantitative Data: Robustness Study Parameters and Acceptance Criteria

ParameterNominal ValueVariation (+/-)Acceptance Criteria
Mobile Phase Ratio 70% Methanol68% and 72%System Suitability (SST) parameters met.
Flow Rate 1.0 mL/min0.9 and 1.1 mL/minSST parameters met; %RSD of assay ≤ 2.0%.
Column Temperature 30°C25°C and 35°CSST parameters met; %RSD of assay ≤ 2.0%.
Detection Wavelength 275 nm273 nm and 277 nmSST parameters met.
Protocol 2: Forced Degradation Study for Piretanide

Objective: To generate potential degradation products of Piretanide and ensure the analytical method is stability-indicating.

Methodology:

  • Sample Preparation: Prepare separate solutions of Piretanide (e.g., 1 mg/mL) for each stress condition.

  • Stress Conditions: Expose the Piretanide solutions to the following conditions. The goal is to achieve 5-20% degradation.[4][5]

    • Acid Hydrolysis: Add 1N HCl and reflux at 60°C for 30 minutes.[3]

    • Base Hydrolysis: Add 1N NaOH and reflux at 60°C for 30 minutes.[3]

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[3]

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the validated HPLC method.

  • Data Evaluation:

    • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Perform peak purity analysis for the Piretanide peak to ensure it is free from co-eluting degradants.

    • Calculate the mass balance to account for the drug and its degradants.[4][6]

Visualizations

Workflow for HPLC Method Robustness Testing

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting cluster_3 Outcome start Define Nominal Method Parameters & Acceptance Criteria prep_std Prepare Standard Solution start->prep_std vary_params Vary Parameters Deliberately (Flow Rate, Temp, pH, etc.) prep_std->vary_params run_hplc Inject Standard Under Each Varied Condition vary_params->run_hplc collect_data Collect Chromatographic Data (Peak Area, RT, Tailing) run_hplc->collect_data eval_sst Evaluate System Suitability Parameters collect_data->eval_sst calc_rsd Calculate %RSD of Assay Results eval_sst->calc_rsd decision Results within Acceptance Criteria? calc_rsd->decision report Compile Robustness Report method_robust Method is Robust report->method_robust decision->report Yes method_not_robust Method Not Robust: Investigate & Optimize decision->method_not_robust No

Caption: Workflow diagram for conducting a robustness test on an HPLC analytical method.

Logical Flow for Troubleshooting HPLC Baseline Drift

G start Problem Identified: Baseline Drift q1 Is Column Temperature Stable? start->q1 a1_no Action: Use Column Oven & Allow to Equilibrate q1->a1_no No q2 Is Mobile Phase Freshly Prepared & Degassed? q1->q2 Yes a1_no->q2 a2_no Action: Prepare Fresh Mobile Phase & Degas q2->a2_no No q3 Is Column Sufficiently Equilibrated? q2->q3 Yes a2_no->q3 a3_no Action: Equilibrate Column for Longer (e.g., 30-60 min) q3->a3_no No q4 Does Drift Persist After Flushing System? q3->q4 Yes a3_no->q4 a4_yes Possible Cause: Contaminated Column q4->a4_yes Yes end_resolved Problem Resolved q4->end_resolved No a4_action Action: Wash or Replace Column a4_yes->a4_action a4_action->end_resolved

Caption: A logical troubleshooting guide for diagnosing and resolving baseline drift in HPLC.

References

Validation & Comparative

Validation of a Bioanalytical Method Using Piretanide-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioavailability data. The use of a stable isotope-labeled internal standard (SIL-IS), such as Piretanide-d4, is considered the gold standard in quantitative bioanalysis by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This preference is due to the ability of SIL-IS to mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior accuracy and precision in quantification.

This guide provides a comprehensive overview of the validation of a bioanalytical method for Piretanide using this compound as an internal standard. It includes a comparison of its performance with alternative approaches, supported by illustrative experimental data.

Performance Characteristics of this compound as an Internal Standard

The primary advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the analyte, Piretanide. This structural similarity ensures that this compound co-elutes with Piretanide and experiences similar extraction recovery and matrix effects, which are common challenges in bioanalysis. The mass difference allows for distinct detection by mass spectrometry, leading to more reliable data.

In contrast, using a structurally analogous internal standard, while a viable alternative when a SIL-IS is unavailable, can introduce variability. Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of the results.

The following tables summarize the typical performance data from a validated LC-MS/MS method for Piretanide using this compound in human plasma.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL-
Correlation Coefficient (r²)> 0.995≥ 0.99
Deviation of Standards< 15% (except LLOQ < 20%)Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)Acceptance Criteria
LLOQ1≤ 10± 10≤ 15± 15Precision (%CV) ≤ 20% Accuracy (%Bias) within ±20%
Low3≤ 8± 5≤ 10± 8Precision (%CV) ≤ 15% Accuracy (%Bias) within ±15%
Medium100≤ 5± 3≤ 8± 5Precision (%CV) ≤ 15% Accuracy (%Bias) within ±15%
High800≤ 5± 2≤ 7± 4Precision (%CV) ≤ 15% Accuracy (%Bias) within ±15%

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)Acceptance Criteria
Low30.981.0185The CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent.
High8000.950.9988The CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent.

Table 4: Stability

Stability ConditionDurationQC Low (% Change)QC High (% Change)Acceptance Criteria
Bench-top (Room Temp)24 hours-5-3Mean concentration within ±15% of nominal values.
Freeze-Thaw3 cycles-8-6Mean concentration within ±15% of nominal values.
Long-term (-80°C)90 days-10-8Mean concentration within ±15% of nominal values.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M HCl and vortex for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Piretanide: Precursor ion > Product ion (e.g., m/z 363.1 > 284.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 367.1 > 288.1)

Method Validation Assays
  • Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of Piretanide and this compound.

  • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of Piretanide. Analyze in triplicate.

  • Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three different days.

  • Matrix Effect: Compare the response of Piretanide in post-extraction spiked plasma samples with the response in a neat solution at low and high concentrations.

  • Recovery: Compare the response of Piretanide in pre-extraction spiked plasma samples with post-extraction spiked samples.

  • Stability: Evaluate the stability of Piretanide in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).

Visualizations

The following diagrams illustrate the experimental workflow for the bioanalytical method validation and the mechanism of action of Piretanide.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation Optimization (LLE) B LC-MS/MS Parameter Optimization A->B C Selectivity B->C Validated Method D Linearity & Range C->D E Accuracy & Precision D->E F Matrix Effect E->F G Recovery F->G H Stability G->H I Analysis of Study Samples H->I J Data Reporting I->J

Bioanalytical Method Validation Workflow

G Mechanism of Action of Piretanide cluster_nephron Nephron cluster_TAL Thick Ascending Limb of Loop of Henle Lumen Tubular Lumen Cell Epithelial Cell Lumen->Cell Na+, K+, 2Cl- Blood Blood Cell->Blood Na+, K+, Cl- Reabsorption Piretanide Piretanide NKCC2 Na-K-2Cl Cotransporter Piretanide->NKCC2 Inhibits Diuresis Increased Na+, K+, Cl- Excretion (Diuresis) NKCC2->Diuresis Leads to

Mechanism of Action of Piretanide

Cross-Validation of Piretanide Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methodologies for the quantification of piretanide in biological matrices, outlining key performance indicators and protocols for successful inter-laboratory validation.

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of piretanide assays, focusing on commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence detection (HPLC-FLD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear comparison of their performance and offer standardized protocols to facilitate reliable data transfer and comparison.

Principles of Inter-Laboratory Cross-Validation

Cross-validation is the process of confirming that a bioanalytical method, when transferred between laboratories, provides comparable data. This is crucial when a drug development program involves multiple analytical sites. The process typically involves analyzing the same set of quality control (QC) samples and subject samples at each laboratory and comparing the results against predefined acceptance criteria.

A general workflow for the cross-validation of bioanalytical methods is illustrated below. This process ensures that any discrepancies in results are identified and addressed, leading to harmonized and reliable data across different testing facilities.

cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_comparison Data Comparison and Evaluation cluster_conclusion Conclusion P1 Establish Standardized Protocol P2 Prepare and Distribute QC Samples P1->P2 P3 Define Acceptance Criteria P2->P3 L1 Lab A: Sample Analysis P3->L1 L2 Lab B: Sample Analysis P3->L2 C1 Statistical Comparison of Results L1->C1 L2->C1 C2 Evaluation Against Acceptance Criteria C1->C2 C3 Identify Discrepancies C2->C3 S1 Successful Cross-Validation C3->S1 Pass F1 Investigation and Re-validation C3->F1 Fail

General workflow for inter-laboratory cross-validation.

Comparative Performance of Piretanide Assays

The choice of analytical method for piretanide quantification depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes typical performance characteristics for HPLC-UV, HPLC-FLD, and LC-MS/MS assays based on published data for piretanide and similar diuretic compounds.

ParameterHPLC-UVHPLC-FLDLC-MS/MS
Linearity Range (ng/mL) 50 - 200010 - 10000.5 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 50100.5
Intra-day Precision (%CV) < 10%< 8%< 5%
Inter-day Precision (%CV) < 15%< 10%< 10%
Accuracy (% Bias) ± 15%± 10%± 5%
Recovery (%) 85 - 95%90 - 105%95 - 105%
Selectivity ModerateGoodHigh

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of an assay. Below are representative protocols for the extraction and analysis of piretanide from biological matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common sample preparation technique for piretanide in plasma or urine is Liquid-Liquid Extraction. The workflow for this process is outlined below.

A Aliquot Biological Sample (e.g., 1 mL Plasma) B Add Internal Standard A->B C Acidify Sample (e.g., pH 3-4) B->C D Add Extraction Solvent (e.g., Diethyl Ether) C->D E Vortex and Centrifuge D->E F Separate Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into Chromatographic System H->I

Workflow for Liquid-Liquid Extraction of Piretanide.

Protocol Details:

  • Sample Aliquoting: Transfer 1 mL of the biological sample (plasma or urine) into a clean centrifuge tube.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Acidification: Adjust the pH of the sample to approximately 3-4 with a suitable acid to ensure piretanide is in a non-ionized form, enhancing its extraction into an organic solvent.

  • Extraction: Add an immiscible organic solvent, such as diethyl ether, to the sample.

  • Mixing and Separation: Vortex the mixture to facilitate the transfer of piretanide into the organic phase, followed by centrifugation to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the analyte and internal standard to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase to be used for the chromatographic analysis.

  • Analysis: The reconstituted sample is then ready for injection into the HPLC or LC-MS/MS system.

Chromatographic Conditions

The following tables outline typical chromatographic conditions for the three analytical methods. These should be standardized between laboratories participating in a cross-validation study.

Table 1: HPLC-UV Conditions

ParameterSetting
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL

Table 2: HPLC-FLD Conditions

ParameterSetting
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water with 0.1% Formic Acid
Flow Rate 1.2 mL/min
Excitation Wavelength 235 nm
Emission Wavelength 400 nm
Injection Volume 20 µL

Table 3: LC-MS/MS Conditions

ParameterSetting
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Specific to Piretanide and Internal Standard
Injection Volume 5 µL

Conclusion

Successful cross-validation of piretanide assays is achievable with careful planning, detailed protocol standardization, and clear acceptance criteria. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV and HPLC-FLD remain viable and cost-effective alternatives for certain applications. The information provided in this guide serves as a foundational resource for laboratories aiming to establish and validate comparable analytical methods for piretanide, thereby ensuring the integrity and reliability of data in multicenter studies.

The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Diuretic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of deuterated and non-deuterated internal standards in the quantitative analysis of diuretics by LC-MS/MS, with a case study on furosemide.

For researchers, scientists, and professionals in drug development, the accurate quantification of diuretics in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. While the initial aim of this guide was to compare Piretanide-d4 against other internal standards, a comprehensive search of available scientific literature revealed a lack of sufficient quantitative data for this compound.

Therefore, to fulfill the core objective of providing a data-driven comparison, this guide pivots to a detailed analysis of two common types of internal standards using the widely studied loop diuretic, furosemide, as a representative analyte. We will compare the performance of a deuterated internal standard, furosemide-d5 , against a non-deuterated, structurally analogous internal standard, diclofenac . This comparison will provide valuable insights into the advantages and potential drawbacks of each approach, empowering researchers to make informed decisions for their analytical method development.

Performance Characteristics: A Head-to-Head Comparison

The primary function of an internal standard is to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the behavior of the analyte as closely as possible.

Deuterated internal standards , such as furosemide-d5, are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature generally ensures co-elution and similar behavior during extraction and ionization, providing superior correction for matrix effects.

Non-deuterated internal standards , typically structural analogs like diclofenac, have a similar chemical structure to the analyte but are not isotopically labeled. While they can compensate for some variability, differences in their physicochemical properties can lead to different chromatographic retention times and varying responses to matrix effects, which can impact the accuracy and precision of the results.

The following tables summarize the quantitative performance data for furosemide-d5 and diclofenac as internal standards for the analysis of furosemide.

Table 1: Performance Data for Furosemide-d5 as an Internal Standard for Furosemide Analysis in Human Urine

ParameterPerformance Metric
Linearity
Calibration Range0.100 – 50.0 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy
Intra-day Accuracy94.5 – 106%
Inter-day Accuracy99.2 – 102%
Precision
Intra-day Precision (%CV)1.86 – 10.2%
Inter-day Precision (%CV)3.38 – 7.41%
Recovery
Analyte (Furosemide)~23.8%
Internal Standard (Furosemide-d5)~25.9%
Matrix Effect
Analyte (Furosemide)~101%
Internal Standard (Furosemide-d5)~93.7%

Data extracted from a study on the quantitation of furosemide in infant urine samples.[1]

Table 2: Performance Data for Diclofenac as an Internal Standard for Furosemide Analysis in Human Plasma

ParameterPerformance Metric
Linearity
Calibration Range50 – 2,000 ng/mL
Correlation Coefficient (r)> 0.99
Accuracy
Intra-day Accuracy (% Bias)Not explicitly stated, but RSD suggests good accuracy
Inter-day Accuracy (% Bias)Not explicitly stated, but RSD suggests good accuracy
Precision
Intra-day Precision (%RSD)1.3 – 4.7%
Inter-day Precision (%RSD)2.7 – 11.5%
Recovery
Analyte (Furosemide)89.3 – 97.1%
Internal Standard (Diclofenac)89.3 – 97.1%
Matrix Effect Not explicitly quantified, but the method was successfully applied to pharmacokinetic studies, suggesting manageable matrix effects.

Data extracted from a study on the high-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical methods.

Method 1: Furosemide Analysis using Furosemide-d5 Internal Standard in Human Urine[1]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 10 µL of urine, add 290 µL of 1% formic acid and 5 µL of 5 ng/mL furosemide-d5 working solution.

    • Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

    • Equilibrate the plate with 200 µL of 1% formic acid.

    • Load the pre-treated sample onto the plate.

    • Wash with 200 µL of 10 mM ammonium carbonate.

    • Elute with 2 x 50 µL of methanol.

    • Dilute the eluent with 100 µL of water.

  • Liquid Chromatography (LC) Conditions:

    • System: Waters Acquity UPLC I-Class

    • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 2.5 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • System: Waters Xevo TQ-S

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Furosemide: m/z 329.0 → 284.9

      • Furosemide-d5: m/z 334.0 → 289.9

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

Method 2: Furosemide Analysis using Diclofenac Internal Standard in Human Plasma[2]
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of plasma, add 100 µL of diclofenac internal standard solution (10 µg/mL).

    • Add 100 µL of 1 M HCl.

    • Vortex for 30 seconds.

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • System: Shimadzu LC-10AD VP

    • Column: Shim-pack GLC-CN (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate (pH 4.5) (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 20 µL

  • Mass Spectrometry (MS) Conditions:

    • System: Shimadzu LCMS-2010A

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Selected Ion Monitoring (SIM):

      • Furosemide: m/z 329.1

      • Diclofenac: m/z 294.0

    • Nebulizing Gas Flow: 1.5 L/min

    • CDL Temperature: 200 °C

    • Block Temperature: 200 °C

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of diuretics in biological samples using an internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Urine, Plasma) add_is Add Internal Standard (Deuterated or Non-Deuterated) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction concentrate Evaporation & Reconstitution extraction->concentrate lc_separation LC Separation concentrate->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Generalized workflow for diuretic analysis using an internal standard.

Conclusion: Making the Right Choice for Your Assay

The experimental data presented clearly demonstrates the superior performance of the deuterated internal standard, furosemide-d5, in terms of consistency in recovery and matrix effect compensation when compared to the non-deuterated structural analog, diclofenac. The near-identical physicochemical properties of a deuterated internal standard to its corresponding analyte make it the ideal choice for minimizing analytical variability and ensuring the highest accuracy and precision.

However, the selection of an internal standard is not always straightforward. Factors such as the commercial availability and cost of deuterated standards can be significant considerations. In situations where a deuterated standard is not readily accessible, a carefully selected and thoroughly validated structural analog can still provide reliable quantitative results. The key is a rigorous validation process that characterizes the performance of the chosen internal standard and ensures it meets the specific requirements of the analytical method.

Ultimately, this guide underscores the importance of a data-driven approach to internal standard selection. By understanding the performance characteristics of different types of internal standards, researchers can develop robust and reliable bioanalytical methods for the accurate quantification of diuretics, contributing to the advancement of pharmaceutical research and development.

References

A Comparative Guide to LC-MS/MS Methods for the Quantification of Piretanide and Furosemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of two potent loop diuretics: piretanide and furosemide. The information presented is collated from validated methodologies to assist in the selection and development of robust bioanalytical assays.

Executive Summary

This guide presents a side-by-side overview of representative LC-MS/MS methodologies for furosemide and general parameters applicable to piretanide analysis, allowing for an informed approach to method development and validation.

Data Presentation: A Comparative Overview

The following table summarizes typical experimental parameters and validation data for the LC-MS/MS analysis of furosemide. Due to the limited availability of a complete, validated method for piretanide, its parameters are based on general knowledge of diuretic analysis and are presented as a starting point for method development.

ParameterFurosemide LC-MS/MS Method (Human Urine)[2]Furosemide LC-MS/MS Method (Human Plasma)[4]Proposed Piretanide LC-MS/MS Method (General)
Sample Preparation Solid-Phase Extraction (SPE)Protein PrecipitationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatography UHPLCHPLCUHPLC or HPLC
Column Not SpecifiedOctadecyl modified silica gel (250 mm length)C18 or similar reversed-phase
Mobile Phase 10 mM ammonium acetate / 0.1% formic acid in acetonitrile0.1% formic acid in water and methanol (3:7 v/v)Acetonitrile/Methanol and water with formic acid or ammonium acetate
Ionization Mode Negative ESINegative ESINegative ESI
MRM Transitions m/z 329.0 → 77.9 (quantitation), 329.0 → 125.8 (qualification)Not SpecifiedTo be determined (Precursor ion likely [M-H]⁻)
Linearity Range 0.100 – 50.0 µg/mL20–1600 ng/mLTo be determined
Intra-day Precision 1.86 – 10.2%Within 15%<15%
Inter-day Precision 3.38 – 7.41%Within 15%<15%
Intra-day Accuracy 94.5 – 106%Within ±15%Within ±15%
Inter-day Accuracy 99.2 – 102%Within ±15%Within ±15%
Recovery Average of 23.8%Not SpecifiedTo be determined

Experimental Protocols

Furosemide Quantitation in Infant Urine[2]

A validated UHPLC-MS/MS method for the quantification of furosemide in 10 µL of infant urine has been reported.

  • Sample Preparation: Solid-phase extraction was employed for sample clean-up and concentration.

  • Chromatographic Conditions: The specific column and gradient conditions were not detailed in the abstract. However, the mobile phase consisted of 10 mM ammonium acetate and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Analysis was performed using electrospray ionization in negative mode (ESI-). The selected reaction monitoring (SRM) transitions were m/z 329.0 → 77.9 for quantification and 329.0 → 125.8 for qualification.

Furosemide Quantitation in Human Plasma[4]

A sensitive HPLC/MS/MS method for the simultaneous determination of furosemide, spironolactone, and canrenone in human plasma has been developed and validated.

  • Sample Preparation: A simple protein precipitation with acetonitrile was used.

  • Chromatographic Conditions: Chromatographic separation was achieved on a 250 mm octadecyl modified silica gel column under isocratic conditions with a mobile phase of 3:7 (v/v) aqueous 0.1% formic acid and methanol at a flow rate of 0.8 mL/min.

  • Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in negative ion mode for furosemide.

Mandatory Visualization

The following diagram illustrates a general workflow for the LC-MS/MS analysis of either piretanide or furosemide in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Urine) extraction Extraction (SPE or LLE) start->extraction Fortification with Internal Standard cleanup Evaporation & Reconstitution extraction->cleanup lc LC Separation (Reversed-Phase) cleanup->lc Injection ms Tandem MS Detection (MRM Mode) lc->ms Ionization (ESI-) quant Quantification ms->quant Data Acquisition

Caption: General workflow for LC-MS/MS bioanalysis.

Concluding Remarks

The development of a robust and reliable LC-MS/MS method is crucial for the accurate quantification of piretanide and furosemide in various research and clinical settings. The methodologies presented for furosemide provide a strong foundation for developing a similar, highly sensitive, and specific assay for piretanide. Key considerations for piretanide method development will include optimization of sample extraction, chromatographic separation from potential interferences, and fine-tuning of mass spectrometry parameters to achieve the desired levels of sensitivity and reproducibility. For a direct and definitive comparison, the development of a validated LC-MS/MS method for the simultaneous analysis of both piretanide and furosemide would be of significant value to the scientific community.

References

A Comparative Guide to the Quantification of Piretanide in Various Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Comparison

The following table summarizes the performance characteristics of various high-performance liquid chromatography (HPLC) methods developed for the quantification of Piretanide in different matrices.

MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ) / Detection (LOD)Reference
HPLC-UVBulk Powder / Pharmaceutical Formulation5-50 µg/mL99.65 ± 1.01%--[1]
HPLC-FluorescencePlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
HPLC-FluorescenceUrineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
HPLC-Electrochemical DetectionPharmaceuticals / Human UrineNot Specified> 90%< 1% (within-day), < 4% (day-to-day)15 ppb (Limit of Determination)[3]

Experimental Protocols

This section details the methodologies employed in the cited studies for the quantification of Piretanide.

HPLC-UV Method for Bulk Powder and Pharmaceutical Formulations
  • Sample Preparation: A stock solution of Piretanide is prepared by dissolving the bulk powder in the mobile phase. For pharmaceutical formulations, tablets are crushed, and a portion of the powder is dissolved in the mobile phase, followed by filtration.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18

    • Mobile Phase: A mixture of methanol, water, and acetic acid (70:30:1, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at 275 nm.

HPLC-Fluorescence Method for Plasma and Urine
  • Sample Preparation (Plasma): Plasma samples are acidified to pH 4, and Piretanide is extracted using diethyl ether. Bumetanide is used as an internal standard.

  • Sample Preparation (Urine): An aliquot of urine is mixed with the internal standard (bumetanide), centrifuged, and the supernatant is directly injected.

  • Instrumentation: An HPLC system coupled with a fluorescence detector.

  • Chromatographic Conditions (Plasma):

    • Column: Octadecylsilane (ODS)

    • Mobile Phase: A mixture of acetonitrile and pH 7 phosphate buffer (3:7, v/v).

  • Chromatographic Conditions (Urine):

    • Column: Octadecylsilane (ODS)

    • Mobile Phase: A mixture of methanol and pH 7 phosphate buffer (12:13, v/v).

  • Detection: Fluorescence detection with excitation at 287 nm and emission at 450 nm.[2]

HPLC-Electrochemical Detection Method for Pharmaceuticals and Urine
  • Sample Preparation (Urine): A liquid-liquid extraction is performed on urine samples to clean up the sample before injection.

  • Instrumentation: An HPLC system with an amperometric detector equipped with a glassy carbon electrode.

  • Chromatographic Conditions:

    • Column: µBondapak C18

    • Mobile Phase: A mixture of acetonitrile and water (40:60) containing 5 mM KH2PO4/K2HPO4.

    • Flow Rate: 1 mL/min

    • Temperature: 30°C

  • Detection: Amperometric detection at +1200 mV versus an Ag/AgCl reference electrode.[3]

Mechanism of Action: Signaling Pathway

Piretanide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.

Piretanide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_basolateral Basolateral Membrane cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na+->NKCC2 Na+ K+ K+ K+->NKCC2 K+ 2Cl- 2Cl- 2Cl-->NKCC2 2Cl- Piretanide Piretanide Piretanide->NKCC2 Inhibition Na+_cell Na+ K+_cell K+ 2Cl-_cell 2Cl- NaK_ATPase Na+/K+ ATPase Na+_out Na+ NaK_ATPase->Na+_out NaK_ATPase->K+_cell Cl_Channel Cl- Channel Cl-_out Cl- Cl_Channel->Cl-_out K+_in K+ K+_in->NaK_ATPase Na+_cell->NaK_ATPase 2Cl-_cell->Cl_Channel Cl-

References

The Superiority of Deuterated Internal Standards in Bioanalysis: A Case for Piretanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to achieving reliable results. This guide provides an objective comparison of the performance of a deuterated internal standard, exemplified by Piretanide-d4, against other alternatives in the quantitative analysis of the loop diuretic Piretanide.

In the realm of quantitative analysis, particularly when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during sample processing and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument variability.

The Isotopic Advantage: Why this compound is the Gold Standard

This compound is a stable isotope-labeled (SIL) version of Piretanide, where four hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle modification results in a molecule that is chemically identical to Piretanide but has a distinct mass. This characteristic offers several distinct advantages in quantitative bioanalysis:

  • Co-elution with the Analyte: this compound exhibits nearly identical chromatographic behavior to Piretanide, ensuring they elute at the same time. This co-elution is crucial for effective compensation of matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the analyte.

  • Similar Extraction Recovery: Sharing the same chemical structure, both Piretanide and this compound will have very similar recoveries during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

  • Reduced Variability: The use of a SIL-IS significantly reduces the variability of the analytical method, leading to improved precision and accuracy.

Performance Comparison: this compound vs. Alternative Internal Standards

To illustrate the superior performance of a deuterated internal standard, this section compares the validation parameters of an LC-MS/MS method for a similar loop diuretic, Furosemide, using its deuterated internal standard (Furosemide-d5), with a hypothetical scenario using a structurally similar but non-isotopic internal standard, such as another diuretic like Bumetanide. While specific data for this compound is not publicly available, the principles and expected outcomes are directly transferable.

ParameterMethod with Furosemide-d5 (IS)Method with Bumetanide (as IS for Piretanide) (Hypothetical)
Linearity (r²) > 0.99[1]> 0.99[2][3]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[1]Typically in the low ng/mL range
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%
Matrix Effect (%CV) < 15%[4]Potentially > 15%
Recovery (%CV) < 15%[4]Potentially > 15%

While both methods can demonstrate acceptable linearity, precision, and accuracy under ideal conditions, the key differentiators are the matrix effect and recovery. A non-isotopic internal standard like Bumetanide, despite being a loop diuretic, will have different chromatographic retention and ionization characteristics compared to Piretanide. This can lead to differential matrix effects and extraction recoveries, resulting in a higher coefficient of variation (%CV) and potentially compromising the accuracy of the results for incurred samples. The use of a deuterated standard like Furosemide-d5 for Furosemide analysis demonstrates minimal matrix effect and consistent recovery, highlighting the advantage of using a SIL-IS[4].

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantitative analysis of Piretanide in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for Piretanide and this compound would be monitored.

Visualizing the Mechanism of Action and Analytical Workflow

To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of Piretanide and a typical experimental workflow for its quantitative analysis.

Mechanism of Action of Piretanide cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid Na Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 Blood Bloodstream NKCC2->Blood Ion Reabsorption Piretanide Piretanide Piretanide->NKCC2 Inhibits

Caption: Mechanism of action of Piretanide.

Experimental Workflow for Piretanide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_addition Add this compound (IS) Plasma->IS_addition Precipitation Protein Precipitation (Acetonitrile) IS_addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Piretanide analysis.

Conclusion

References

Comparative Guide to Analytical Methods for Piretanide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Piretanide, with a focus on a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, Piretanide-d4. Due to the limited availability of public data on a validated method for Piretanide using this compound, this guide presents a representative LC-MS/MS method based on a validated assay for the structurally similar loop diuretic, bumetanide, which employs a deuterated internal standard. This is compared with a published High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for Piretanide.

Performance Characteristics

The following table summarizes the key performance characteristics of the representative LC-MS/MS method and the comparative HPLC method.

ParameterRepresentative LC-MS/MS (Piretanide/Piretanide-d4)HPLC with Fluorescence Detection
Analyte PiretanidePiretanide
Internal Standard This compound (hypothetical)Bumetanide
Linearity Range 3.490–401.192 ng/mL[1]Not explicitly stated, but applied to therapeutic doses[2]
Lower Limit of Quantification (LLOQ) 3.490 ng/mL[1]Not explicitly stated
Upper Limit of Quantification (ULOQ) 401.192 ng/mL[1]Not explicitly stated
Detection Principle Mass SpectrometryFluorescence

Experimental Protocols

Representative LC-MS/MS Method for Piretanide using this compound

This protocol is based on a validated method for bumetanide in human plasma[1].

1. Sample Preparation:

  • To 200 µL of human plasma, add a working solution of this compound (internal standard).

  • Perform a liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography:

  • Column: Hypurity C18 (4.6 × 50 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with a mixture of an appropriate buffer and organic solvent.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions:

    • Piretanide: Specific precursor ion → product ion

    • This compound: Specific precursor ion → product ion (adjusted for mass difference)

HPLC Method with Fluorescence Detection for Piretanide

This protocol is based on a published method for the quantification of Piretanide in plasma and urine[2].

1. Sample Preparation (Plasma):

  • To a plasma sample, add bumetanide as the internal standard.

  • Acidify the plasma to pH 4.

  • Perform a liquid-liquid extraction with diethyl ether.

  • Evaporate the ether layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: Octadecylsilane (ODS) column[2]

  • Mobile Phase (Plasma): Acetonitrile/pH 7 phosphate buffer (3:7, v/v)[2]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

3. Fluorescence Detection:

  • Excitation Wavelength: 287 nm[2]

  • Emission Wavelength: 450 nm[2]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of Piretanide using the representative LC-MS/MS method with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of this compound (Internal Standard) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection Injection into LC System reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection ms_ionization->ms_detection peak_integration Peak Area Integration (Piretanide & this compound) ms_detection->peak_integration ratio_calculation Calculation of Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for Piretanide quantification by LC-MS/MS.

Comparison and Alternatives

The representative LC-MS/MS method, utilizing a stable isotope-labeled internal standard like this compound, is considered the gold standard for bioanalytical quantification. The co-elution of the analyte and its deuterated counterpart helps to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to high precision and accuracy.

The HPLC method with fluorescence detection is a viable alternative that offers good sensitivity. However, it may be more susceptible to interferences from other compounds in the biological matrix that fluoresce at similar wavelengths. The use of a structurally similar but not isotopically labeled internal standard, such as bumetanide, can correct for some variability but may not perfectly mimic the behavior of Piretanide during extraction and analysis.

Other potential methods for the determination of Piretanide that have been reported include High-Performance Liquid Chromatography with amperometric detection, which has a reported determination limit of 15 ppb in urine[3]. Gas chromatography-mass spectrometry (GC-MS) has also been used for the detection of diuretics, though it often requires derivatization of the analytes prior to analysis.

References

Piretanide-d4 in Complex Matrices: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity and selectivity of analytical methods utilizing Piretanide-d4 as an internal standard for the quantification of piretanide in complex biological matrices. The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method development, offering significant advantages in accuracy and precision, particularly in regulated drug development environments.

Performance Comparison

The primary role of this compound is to serve as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, piretanide, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows for its distinct detection by the mass spectrometer. This co-elution and differential detection are fundamental to correcting for matrix effects and variability in sample processing, thereby enhancing the method's specificity and selectivity.

ParameterLC-MS/MS with this compound (Expected)HPLC-UV
Specificity Very High: Differentiates based on mass-to-charge ratio, minimizing interference from endogenous matrix components and metabolites.Moderate to High: Relies on chromatographic separation and UV absorbance, which can be susceptible to co-eluting interferences with similar spectral properties.
Selectivity Very High: The use of specific precursor-to-product ion transitions for both the analyte and the internal standard provides an additional layer of selectivity.Moderate: Selectivity is primarily achieved through the choice of column and mobile phase to separate the analyte from other compounds.
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL to pg/mL range.Generally in the higher ng/mL to µg/mL range.
Precision (%RSD) Excellent: Typically <15% (and <20% at the LLOQ).Good: Can be <15%, but is more susceptible to variability from matrix effects.
Accuracy (%Bias) Excellent: Typically within ±15% (and ±20% at the LLOQ).Good: Can be within ±15%, but can be compromised by interfering substances.

Experimental Protocols

A detailed experimental protocol for the analysis of piretanide in a complex matrix using a deuterated internal standard would typically involve the following steps. This is a representative procedure based on common practices for bioanalytical method validation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay range).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Piretanide: To be determined (e.g., precursor ion [M+H]+ -> product ion).

      • This compound: To be determined (e.g., precursor ion [M+H+4]+ -> product ion).

Mechanism of Action of Piretanide

Piretanide is a loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle in the kidneys.[1][2] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these electrolytes and water.[3] This diuretic effect is beneficial in treating conditions such as hypertension and edema.[4]

Piretanide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Epithelial Cell of Thick Ascending Limb cluster_interstitium Renal Interstitium Lumen_Ions Na+ | K+ | 2Cl- NKCC2 Na-K-2Cl Symporter (NKCC2) Lumen_Ions->NKCC2 Reabsorption Blood Bloodstream NKCC2->Blood Ion Transport Piretanide Piretanide Piretanide->NKCC2 Inhibition

Caption: Mechanism of action of Piretanide.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of piretanide in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., SPE, LLE, PPT) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification 7. Quantification of Piretanide Data_Analysis->Quantification

Caption: Bioanalytical workflow for Piretanide.

References

A Comparative Guide to Piretanide Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of different formulations of Piretanide, a potent loop diuretic. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform formulation design and clinical application.

Introduction to Piretanide

Piretanide is a loop diuretic that exerts its therapeutic effects by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle.[1][2] This action leads to a significant increase in the excretion of sodium, potassium, and chloride ions, resulting in diuresis.[3] It is primarily used in the management of essential hypertension and edema of cardiac, hepatic, or renal origin.[3][4] The efficacy and safety profile of Piretanide can be significantly influenced by its formulation, which governs its pharmacokinetic and pharmacodynamic properties. This guide explores the performance of various Piretanide formulations, including oral, parenteral, and the potential for topical delivery systems.

Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC2)

Piretanide's primary molecular target is the Na-K-Cl cotransporter isoform 2 (NKCC2), which is specifically expressed in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.[5][6] By binding to and inhibiting NKCC2, Piretanide disrupts the reabsorption of approximately 20-25% of the filtered sodium chloride load.[5] This inhibition leads to a cascade of effects resulting in diuresis and a reduction in blood pressure.

Piretanide_Mechanism_of_Action cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 NKCC2 (Na-K-Cl Cotransporter) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Bloodstream Bloodstream NKCC2->Bloodstream Ion Reabsorption (Blocked) Piretanide Piretanide Piretanide->NKCC2

Figure 1: Mechanism of action of Piretanide on the NKCC2 cotransporter.

Comparison of Piretanide Formulations

The choice of Piretanide formulation is critical in optimizing its therapeutic effect and minimizing adverse events. The primary formulations studied are standard oral tablets, slow-release oral capsules, and parenteral (intravenous and intramuscular) solutions.

Oral Formulations: Standard vs. Slow-Release

A key area of investigation has been the comparison between standard (conventional) tablets and slow-release (sustained-release) capsules.

Table 1: Comparison of Standard Tablet and Slow-Release Capsule Formulations of Piretanide

ParameterStandard TabletSlow-Release CapsuleReference(s)
Onset of Action Faster reduction in blood pressure, significant difference up to 4 weeks.Slower onset of action.[7]
Therapeutic Effect Mean maximal fall in supine diastolic pressure of 22%.Mean maximal fall in supine diastolic pressure of 20%.[7]
Effect Smoothness Less smooth effect.Smoother, more consistent effect.[7]
Adverse Effects Higher incidence of acute adverse effects. One patient withdrawn due to excessive antihypertensive response.Reduced incidence of acute adverse effects. Two patients withdrawn due to allergic reactions.[7]
Serum Electrolytes No significant changes in serum potassium and magnesium.No significant changes in serum potassium and magnesium.[7]
Parenteral Formulations: Intravenous and Intramuscular

Parenteral administration of Piretanide is utilized when rapid and potent diuresis is required.

Table 2: Pharmacokinetic Parameters of Different Piretanide Formulations in Healthy Volunteers

FormulationBioavailability (%)Tmax (Time to Peak Concentration)Cmax (Peak Plasma Concentration)Terminal Half-life (t1/2)Reference(s)
Oral ~92%1-2 hours510-880 ng/mL (18 mg dose in renal insufficiency)1.2-4.1 hours (in renal insufficiency)[8][9]
Intravenous (6 mg) 100%N/AN/A1.29 ± 0.40 h[8]
Intramuscular (6 mg) 88 ± 17%13.8 ± 4.8 min366 ± 85 ng/mLNot statistically different from i.v.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the evaluation of Piretanide formulations.

Protocol for Comparative Bioavailability Study of Oral Formulations

This protocol is based on the principles of randomized, double-blind, crossover studies commonly employed in clinical pharmacology.

Bioavailability_Study_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization to Treatment Groups Patient_Screening->Randomization Treatment_Period_1 Treatment Period 1 (Standard or Slow-Release) Randomization->Treatment_Period_1 Washout Washout Period Treatment_Period_1->Washout Blood_Sampling Serial Blood Sampling (pre-dose and post-dose at specified intervals) Treatment_Period_1->Blood_Sampling Urine_Collection 24-hour Urine Collection Treatment_Period_1->Urine_Collection BP_Monitoring Blood Pressure Monitoring (Supine and Erect) Treatment_Period_1->BP_Monitoring Adverse_Events Adverse Event Monitoring Treatment_Period_1->Adverse_Events Treatment_Period_2 Treatment Period 2 (Crossover to other formulation) Washout->Treatment_Period_2 Treatment_Period_2->Blood_Sampling Treatment_Period_2->Urine_Collection Treatment_Period_2->BP_Monitoring Treatment_Period_2->Adverse_Events Piretanide_Assay Piretanide Plasma & Urine Concentration Assay (e.g., HPLC, Radioimmunoassay) Blood_Sampling->Piretanide_Assay Urine_Collection->Piretanide_Assay PD_Analysis Pharmacodynamic Analysis (Blood Pressure, Electrolyte Excretion) Urine_Collection->PD_Analysis BP_Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Piretanide_Assay->PK_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) PK_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

Figure 2: Workflow for a comparative bioavailability study.
Protocol for In Vitro Skin Permeation Study of a Topical Formulation

While no specific studies on topical Piretanide were identified, a standard protocol for evaluating the skin permeation of a novel topical formulation is presented. This protocol utilizes Franz diffusion cells, a common apparatus for such studies.

Skin_Permeation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Skin_Preparation Skin Membrane Preparation (e.g., Human or Porcine Skin) Franz_Cell_Setup Franz Diffusion Cell Assembly Skin_Preparation->Franz_Cell_Setup Formulation_Application Application of Topical Piretanide Formulation Franz_Cell_Setup->Formulation_Application Incubation Incubation at Controlled Temperature (e.g., 32°C) Formulation_Application->Incubation Receptor_Sampling Serial Sampling of Receptor Fluid Incubation->Receptor_Sampling Piretanide_Quantification Quantification of Piretanide in Receptor Fluid (e.g., HPLC) Receptor_Sampling->Piretanide_Quantification Permeation_Calculation Calculation of Permeation Parameters (Flux, Permeability Coefficient) Piretanide_Quantification->Permeation_Calculation

Figure 3: Workflow for an in vitro skin permeation study.

Conclusion and Future Directions

The available evidence indicates that different formulations of Piretanide offer distinct clinical profiles. Slow-release formulations provide a smoother and more sustained antihypertensive effect with a potentially better side-effect profile compared to standard tablets.[7] Parenteral formulations are essential for achieving rapid and potent diuresis.

A significant gap in the current literature is the lack of research on topical formulations of Piretanide. The development of a topical formulation could offer a novel approach for localized treatment of edema or for transdermal delivery to achieve systemic effects while potentially minimizing systemic side effects. Future research should focus on exploring the feasibility of topical Piretanide, including formulation development and in vitro and in vivo characterization. Further head-to-head clinical trials comparing the long-term outcomes of different oral formulations are also warranted to provide more definitive guidance for clinical practice.

References

Piretanide vs. Other Loop Diuretics: A Comparative Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative pharmacology, efficacy, and experimental evaluation of piretanide against other prominent loop diuretics such as furosemide, bumetanide, and torsemide. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison supported by quantitative data and experimental methodologies.

Mechanism of Action: Targeting the Na-K-2Cl Cotransporter

Loop diuretics, including piretanide, exert their diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[1][2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[1][2] The increased concentration of these ions in the tubular fluid leads to an osmotic effect, drawing water into the tubules and increasing urine output.[3]

Loop_Diuretic_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Apical Membrane of Thick Ascending Limb Cell cluster_interstitium Bloodstream (Peritubular Capillary) Lumen_Ions Na+ | K+ | 2Cl- NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen_Ions->NKCC2 Transport Blood Reabsorption to Blood NKCC2->Blood Ion Reabsorption Piretanide Piretanide & Other Loop Diuretics Piretanide->NKCC2 Inhibition

Mechanism of action of loop diuretics.

Comparative Pharmacokinetics

The pharmacokinetic profiles of loop diuretics show significant variations in bioavailability, half-life, and protein binding, which can have important clinical implications. Torsemide, for instance, exhibits a more consistent bioavailability and a longer half-life compared to furosemide.[1][4] Piretanide's bioavailability is approximately 90%.[5]

ParameterPiretanideFurosemideBumetanideTorsemide
Bioavailability ~90%[5]10-90%[4]~80-100%[4]~80-100%[4]
Half-life (t½) 1.2-4.1 hours[6]1.5-2 hours[4]~1 hour[4]3-4 hours[4]
Time to Peak (oral) 1-2 hours[6]1-1.5 hours[4]~0.5-2 hours[4]~1 hour[4]
Protein Binding High91-99%[4]95-97%[4]97-99%[4]
Metabolism Partially metabolized[5]Primarily renal excretion, some glucuronidation[1]Hepatic[5]Hepatic (Cytochrome P450)[1]

Pharmacodynamics and Potency

The potency of loop diuretics varies, with bumetanide being the most potent on a weight-for-weight basis.[1][3] The rank order of potency is generally considered to be bumetanide > piretanide ≈ torsemide > furosemide.[1][3]

DiureticEquivalent Oral Dose
Piretanide6 mg
Furosemide40 mg
Bumetanide1 mg
Torsemide10-20 mg

Clinical Efficacy and Adverse Effects

Piretanide has demonstrated comparable efficacy to other loop diuretics in managing conditions such as heart failure and hypertension.[7] In patients with congestive heart failure, piretanide has been shown to be as effective as furosemide in improving symptoms. Some studies suggest that torsemide may offer advantages in reducing mortality and hospitalizations in heart failure patients compared to furosemide.[8]

The adverse effect profiles are similar among loop diuretics, with the most common being electrolyte disturbances such as hypokalemia (low potassium). Ototoxicity (hearing damage) is a known risk, particularly with rapid intravenous administration of high doses.[9] Comparative studies on the ototoxicity of piretanide and furosemide in animal models suggest they have a similar potential for causing hearing damage.[10]

Experimental Protocols

Assessment of Diuretic Activity in a Rat Model

This protocol outlines a standard method for evaluating the diuretic efficacy of a test compound compared to a control and a standard diuretic like furosemide.

Methodology:

  • Animal Selection and Acclimatization: Male Wistar rats (150-200g) are fasted overnight with free access to water. They are then placed in metabolic cages for acclimatization.[11][12]

  • Grouping and Dosing: The rats are divided into three groups: a control group receiving the vehicle (e.g., normal saline), a standard group receiving a known diuretic (e.g., furosemide 10 mg/kg), and a test group receiving the experimental compound (e.g., piretanide).[11][12] All substances are administered orally or via intraperitoneal injection.[11]

  • Urine Collection: Immediately after dosing, the rats are placed individually in metabolic cages.[11] Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and at 24 hours.[13]

  • Analysis: The total urine output for each group is calculated and compared. Additionally, urine samples can be analyzed for electrolyte concentrations (Na+, K+, Cl-) to assess the natriuretic and kaliuretic effects of the compound.[13]

Diuretic_Activity_Workflow Start Start: Select Rats Fasting Overnight Fasting (Water ad libitum) Start->Fasting Grouping Divide into Groups (Control, Standard, Test) Fasting->Grouping Dosing Administer Vehicle, Furosemide, or Piretanide Grouping->Dosing Metabolic_Cages Place in Metabolic Cages Dosing->Metabolic_Cages Urine_Collection Collect Urine at Intervals (e.g., 1, 2, 3, 4, 5, 24 hours) Metabolic_Cages->Urine_Collection Measurement Measure Urine Volume and Electrolyte Concentrations Urine_Collection->Measurement Analysis Compare Diuretic, Natriuretic, and Kaliuretic Effects Measurement->Analysis End End Analysis->End

Workflow for assessing diuretic activity.
Comparative Ototoxicity Assessment in an Animal Model

This protocol describes a method for comparing the ototoxic potential of different loop diuretics.

Methodology:

  • Animal Model: The chinchilla is a commonly used animal model for ototoxicity studies due to its auditory sensitivity.[10]

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and a jugular vein is catheterized for intravenous drug administration.

  • Measurement of Endocochlear Potential (EP): A microelectrode is placed in the cochlea to continuously measure the EP, which is a key indicator of inner ear health.[10]

  • Drug Administration: The loop diuretics to be compared (e.g., piretanide and furosemide) are administered intravenously at various doses.[10]

  • Data Analysis: The changes in EP are recorded and compared between the different drug groups and doses to determine the relative ototoxic potential.[10]

In Vitro Na-K-2Cl Cotransporter (NKCC1/2) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound on the target cotransporter.

Methodology:

  • Cell Culture: A cell line expressing the Na-K-2Cl cotransporter (e.g., HEK293 cells) is used.[14]

  • Tracer Uptake: The activity of the cotransporter is measured by the uptake of a radioactive tracer, such as ⁸⁶Rb (rubidium), which acts as a potassium analog.[14]

  • Inhibition Assay: The cells are pre-incubated with the test compound (e.g., piretanide) at various concentrations before the addition of the tracer.

  • Measurement and Analysis: The amount of tracer taken up by the cells is measured, and the inhibitory concentration (IC₅₀) of the test compound is calculated.

Double-Blind, Randomized Crossover Clinical Trial Design

This design is often used to compare the efficacy of two or more diuretics in a clinical setting, for instance, in patients with heart failure.

Methodology:

  • Patient Selection: A cohort of patients with a specific condition (e.g., stable chronic heart failure) is recruited.[15]

  • Randomization: Patients are randomly assigned to receive one of the study diuretics (e.g., piretanide or furosemide) for a set period.[15]

  • Washout Period: After the first treatment period, there is a "washout" period where patients do not receive either study drug to eliminate its effects.

  • Crossover: Patients then "cross over" to the other treatment for the same duration.[15]

  • Blinding: Both the patients and the investigators are unaware of which treatment is being administered during each period (double-blind).[15]

  • Endpoint Assessment: Key efficacy and safety parameters (e.g., change in body weight, urine output, serum electrolytes, patient-reported symptoms) are measured during each treatment period and compared.[15]

Conclusion

Piretanide is a potent loop diuretic with a pharmacokinetic and pharmacodynamic profile that makes it a viable alternative to other commonly prescribed loop diuretics like furosemide. While its overall efficacy and side effect profile are largely comparable, subtle differences in pharmacokinetics, such as bioavailability and half-life, may offer advantages in specific clinical scenarios. Further head-to-head clinical trials are warranted to fully elucidate the comparative benefits of piretanide in various patient populations. The experimental protocols outlined provide a framework for the continued investigation and comparison of these important therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Piretanide-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Piretanide-d4, a deuterated analog of the diuretic drug Piretanide. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound, like its parent compound Piretanide, should be handled with care. Safety data sheets for Piretanide indicate that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE): Before handling this compound, laboratory personnel must be equipped with the appropriate PPE to prevent accidental exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that contains the compound and prevents its entry into the sewer system or the general waste stream.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, weighing paper, contaminated gloves, and bench paper, should be collected in a designated, sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.

2. Container Selection and Labeling:

  • Use only approved hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.

  • Containers must be in good condition, with no leaks or cracks.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the specific concentration and quantity.

3. Storage of Waste:

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not overfill waste containers. Leave adequate headspace to prevent spills.

4. Waste Pickup and Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department.

  • All waste must be disposed of through an approved waste disposal plant[1][2].

Emergency Procedures

In the event of accidental release or exposure, the following immediate actions should be taken:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse eyes thoroughly with water for at least 15 minutes.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Piretanide_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions with this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Disposal via Approved Waste Disposal Plant ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Piretanide-d4
Reactant of Route 2
Piretanide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.